molecular formula C17H15BrN2O B160859 VEGFR-2-IN-44 CAS No. 288144-20-7

VEGFR-2-IN-44

Cat. No.: B160859
CAS No.: 288144-20-7
M. Wt: 343.2 g/mol
InChI Key: RFHPWPWVGFSLOP-ZROIWOOFSA-N
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Description

Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ;  IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288144-20-7
Record name Vegfr 2 kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of a Novel Nicotinamide-Based VEGFR-2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Its overexpression is a hallmark of numerous cancers, making it a prime target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent nicotinamide-based VEGFR-2 inhibitor, designated as Compound 6. This document details the rational design, chemical synthesis, and comprehensive experimental protocols for the biological evaluation of this compound, including its potent inhibitory effects on VEGFR-2 and its anti-proliferative and pro-apoptotic activities in cancer cell lines. All quantitative data are presented in structured tables for clear comparison, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The VEGF/VEGFR-2 signaling pathway is a primary driver of this process.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy. Several FDA-approved drugs, such as Sorafenib, target this pathway. However, the quest for novel inhibitors with improved potency, selectivity, and safety profiles remains an active area of research.

This guide focuses on a novel nicotinamide-based derivative, Compound 6, which has been designed and synthesized as a potent VEGFR-2 inhibitor.[1]

Discovery and Rational Design of Compound 6

The design of Compound 6 was based on the key pharmacophoric features of known VEGFR-2 inhibitors. The hypothesis for its design involved constructing a molecule with four main parts to optimally interact with the VEGFR-2 active site.[1]

Chemical Synthesis of Compound 6

The synthesis of Compound 6 is a multi-step process starting from readily available reagents. The detailed synthetic scheme is outlined below.

Synthesis of Intermediate Compound 5

The synthesis of the precursor, Compound 5, is the initial phase.

Synthesis of Final Compound 6

The final step involves the condensation of Compound 5 with 4-chlorobenzaldehyde (B46862).

Reaction Scheme:

A mixture of Compound 5 (0.256 g, 0.001 mol) and 4-chlorobenzaldehyde (0.001 mol) is refluxed in absolute ethanol (B145695) (30 mL) with a few drops of glacial acetic acid for 2 hours. The resulting precipitate is cooled, filtered, dried, and crystallized from ethanol to yield Compound 6.[1]

Biological Evaluation of Compound 6

Compound 6 underwent a series of in vitro assays to determine its biological activity, including its potency as a VEGFR-2 inhibitor and its effects on cancer cells.

Quantitative Data Summary

The inhibitory and cytotoxic activities of Compound 6 were quantified and compared with the established VEGFR-2 inhibitor, Sorafenib.

CompoundVEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)
Compound 6 60.839.3 ± 0.027.8 ± 0.025
Sorafenib 53.65--

Table 1: In vitro inhibitory activity of Compound 6 against VEGFR-2 and its anti-proliferative activity against HCT-116 and HepG-2 cancer cell lines.[1]

Cell LinePhaseControl (%)Compound 6 (%)
HCT-116 Pre-G13.0516.93
G0/G149.7827.45
S34.2627.45
G2/M12.9135.84

Table 2: Cell cycle analysis of HCT-116 cells after treatment with Compound 6.[1]

Cell LineApoptosis StageControl (%)Compound 6 (%)
HCT-116 Early Apoptosis-Induces
Late Apoptosis-Induces

Table 3: Apoptotic effect of Compound 6 on HCT-116 cells.[1]

Experimental Protocols

In Vitro VEGFR-2 Enzyme Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Human VEGFR-2 ELISA kit

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • The assay is conducted according to the manufacturer's protocol for the Human VEGFR-2 ELISA kit.

  • Briefly, various concentrations of the test compounds are incubated with the VEGFR-2 enzyme.

  • The enzymatic reaction is initiated by the addition of a substrate.

  • After a specified incubation period, the reaction is stopped, and the signal is measured using a microplate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[1]

In Vitro Anti-proliferative Activity (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • HCT-116 and HepG-2 cancer cell lines

  • Complete culture medium (e.g., McCoy's 5A for HCT-116)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

Materials:

  • HCT-116 cells

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat HCT-116 cells with the test compound for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat the cells with RNase to remove RNA.

  • Stain the cells with Propidium Iodide, which intercalates with DNA.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[1]

Detection of Apoptosis

This assay detects whether a compound induces programmed cell death (apoptosis).

Materials:

  • HCT-116 cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat HCT-116 cells with the test compound.

  • Harvest the cells and wash them with binding buffer.

  • Stain the cells with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.

  • Co-stain with Propidium Iodide to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

  • Analyze the stained cells by flow cytometry.[1]

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Migration, Survival ERK->Cell_Responses AKT->Cell_Responses Compound6 Compound 6 Compound6->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Compound 6.

Experimental_Workflow Start Start: Rational Drug Design Synthesis Chemical Synthesis of Compound 6 Start->Synthesis VEGFR2_Assay In Vitro VEGFR-2 Enzyme Assay Synthesis->VEGFR2_Assay MTT_Assay Anti-proliferative (MTT) Assay Synthesis->MTT_Assay Data_Analysis Data Analysis & IC50 Determination VEGFR2_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Apoptosis Apoptosis Detection Cell_Cycle->Apoptosis Apoptosis->Data_Analysis Logical_Relationship Compound6 Compound 6 VEGFR2_Inhibition VEGFR-2 Inhibition Compound6->VEGFR2_Inhibition Signal_Block Blockade of Downstream Signaling VEGFR2_Inhibition->Signal_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M and Pre-G1) Signal_Block->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Signal_Block->Apoptosis_Induction Reduced_Proliferation Reduced Cancer Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation

References

In Vitro Characterization of VEGFR-2-IN-44: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of VEGFR-2-IN-44, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the biochemical and cellular activities of the compound, provides comprehensive experimental protocols for its evaluation, and illustrates the key signaling pathways involved.

Core Compound Activity

This compound (also known as compound 4b) is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. In vitro studies have demonstrated its efficacy in blocking VEGFR-2 activity and downstream cellular processes critical for angiogenesis. The compound also exhibits secondary activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), another important receptor tyrosine kinase involved in cell proliferation and migration.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro assays characterizing the inhibitory activity of this compound.

Table 1: Biochemical Kinase Inhibition

Target KinaseIC50 (nM)
VEGFR-2 (Flk-1)70
PDGFRβ920

Table 2: Cellular Activity

Cell LineAssayEndpointIC50
HUVECVEGF-stimulated ProliferationCell Growth InhibitionNot explicitly quantified in the provided information, but the compound is noted to block this process.
HUVECPDGF-stimulated ProliferationCell Growth InhibitionNot explicitly quantified in the provided information, but the compound is noted to block this process.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling cascade, which is initiated by the binding of VEGF. This pathway plays a central role in angiogenesis, promoting endothelial cell proliferation, survival, and migration. This compound exerts its primary effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGFR2_IN_44 This compound VEGFR2_IN_44->VEGFR2 Inhibits

VEGFR-2 Signaling Cascade and Point of Inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines the procedural flow for determining the IC50 value of this compound against its target kinases using a luminescence-based assay.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->PrepareReagents PlateAddition Add Kinase and Inhibitor to 96-well Plate PrepareReagents->PlateAddition SerialDilution Perform Serial Dilution of This compound SerialDilution->PlateAddition Incubate1 Incubate at Room Temperature PlateAddition->Incubate1 InitiateReaction Initiate Reaction with ATP/Substrate Mix Incubate1->InitiateReaction Incubate2 Incubate at 30°C InitiateReaction->Incubate2 StopReaction Stop Reaction and Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate2->StopReaction Incubate3 Incubate at Room Temperature StopReaction->Incubate3 DetectSignal Add Detection Reagent and Measure Luminescence Incubate3->DetectSignal AnalyzeData Analyze Data and Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Workflow for Luminescence-Based Kinase Inhibition Assay.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • 96-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare a 2X kinase buffer. Prepare the ATP and substrate solution in the 2X kinase buffer at twice the final desired concentration.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of diluted VEGFR-2 kinase to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution to each well.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

PDGFRβ Kinase Inhibition Assay

The protocol for the PDGFRβ kinase inhibition assay is analogous to the VEGFR-2 assay, with the substitution of recombinant human PDGFRβ kinase and its specific substrate.

HUVEC Proliferation Assay (MTT-Based)

This assay assesses the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF.

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

  • Inhibitor and Growth Factor Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours. Then, add VEGF-A to the wells to a final concentration of 20-50 ng/mL. Include appropriate controls (no inhibitor, no VEGF).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the VEGF-stimulated control. Determine the IC50 value by plotting the data and fitting to a dose-response curve.

In-Depth Technical Guide: VEGFR-2-IN-44 Binding Affinity to VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor VEGFR-2-IN-44 to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways, presented in a highly structured format for clarity and ease of comparison.

Core Data Presentation: Binding Affinity of this compound

The inhibitory activity of this compound, also identified as compound 4b, has been quantified to determine its potency against VEGFR-2. The primary metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTargetIC50Additional Information
This compound (compound 4b)VEGFR-2 (Flk-1)70 nM[1][2]Also inhibits PDGF-Rβ with an IC50 of 920 nM[1][2]

Experimental Protocols

The determination of the IC50 value for this compound involves specific and sensitive assays designed to measure the enzymatic activity of the VEGFR-2 kinase domain in the presence of the inhibitor. The following are detailed methodologies representative of the key experiments cited for such a determination.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of VEGFR-2.

Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR-2's kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a luminescence-based detection system

  • This compound at various concentrations

  • Assay buffer

  • 96-well plates

  • Microplate reader (scintillation counter or luminometer)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a master mix containing the recombinant VEGFR-2 kinase, the kinase substrate, and other necessary co-factors in the assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add a specific volume of the this compound dilution.

  • Enzyme Addition: Add the master mix containing the VEGFR-2 enzyme and substrate to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: The results are plotted as the percentage of VEGFR-2 inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

This assay assesses the inhibitor's ability to block VEGFR-2 autophosphorylation within a cellular context.

Objective: To measure the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in cells treated with this compound.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR-2.

  • Cell culture medium and supplements.

  • VEGF-A (ligand).

  • This compound at various concentrations.

  • Lysis buffer.

  • Antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Culture and Treatment: Plate the cells and grow them to a suitable confluency. The cells are then serum-starved to reduce basal receptor activation. Following this, pre-incubate the cells with varying concentrations of this compound.

  • VEGF-A Stimulation: Stimulate the cells with a specific concentration of VEGF-A for a short period to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer to extract the cellular proteins.

  • Quantification of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2. The band intensities are then quantified.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phosphorylated VEGFR-2.

  • Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2 for each treatment condition. The percentage of inhibition of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Src Src VEGFR-2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Ras Ras Cell Migration Cell Migration FAK->Cell Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->VEGFR-2 Inhibits ATP Binding Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare Reagents Prepare Reagents (Enzyme, Substrate, ATP) Setup Reaction Set up Reaction in 96-well Plate Prepare Reagents->Setup Reaction Serial Dilution Prepare Serial Dilutions of this compound Serial Dilution->Setup Reaction Initiate Reaction Initiate with ATP Setup Reaction->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Signal Measure Phosphorylation Signal Terminate->Measure Signal Plot Data Plot % Inhibition vs. [Inhibitor] Measure Signal->Plot Data Calculate IC50 Calculate IC50 Value Plot Data->Calculate IC50

References

In-Depth Technical Guide: Kinase Selectivity Profile of VEGFR-2-IN-44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of VEGFR-2-IN-44, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies for kinase activity assessment, and visualizes the core signaling pathways affected by this inhibitor.

Executive Summary

This compound, also identified as compound 4b, is a selective inhibitor of VEGFR-2 (also known as KDR or Flk-1) with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2] It also demonstrates secondary activity against Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) with an IC50 of 920 nM.[1][2] This profile suggests that this compound primarily functions as an anti-angiogenic agent by targeting the key receptor responsible for endothelial cell proliferation and migration. Its secondary activity against PDGF-Rβ may also contribute to its anti-tumor effects by impacting pericyte function and tumor microenvironment.

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound has been quantified against key kinase targets. The data is summarized in the table below for clear comparison.

Kinase TargetSynonym(s)IC50 (nM)
VEGFR-2KDR, Flk-170[1][2]
PDGF-RβPDGFRB920[1][2]

Table 1: Quantitative analysis of this compound inhibitory activity.

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the potency and selectivity of a compound. Below is a representative protocol for an in vitro kinase assay, similar to those used to evaluate inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase using a chemiluminescence-based assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PDGF-Rβ)

  • Specific peptide substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Kinase-Glo™ MAX reagent

  • White 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A typical starting concentration is 10 µM, with 3-fold serial dilutions. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor or DMSO control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[4]

By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks this autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF-A->VEGFR2_dimer Binding & Dimerization P_Y Autophosphorylation VEGFR2_dimer->P_Y VEGFR2_IN_44 This compound VEGFR2_IN_44->P_Y Inhibition ATP ATP ATP->P_Y PI3K_Akt PI3K/Akt Pathway P_Y->PI3K_Akt PLCg_MAPK PLCγ/MAPK Pathway P_Y->PLCg_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Migration_Permeability Migration & Vascular Permeability PLCg_MAPK->Migration_Permeability

VEGFR-2 Signaling Pathway Inhibition by this compound.
PDGF-Rβ Signaling Pathway

The PDGF-Rβ signaling pathway is critical for the recruitment, proliferation, and survival of pericytes and vascular smooth muscle cells, which are essential for blood vessel maturation and stability.[5][6] Ligand binding (PDGF-B) induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK.[7]

By inhibiting PDGF-Rβ, this compound can disrupt the interaction between endothelial cells and pericytes, leading to destabilization of the tumor vasculature and further contributing to its anti-angiogenic and anti-tumor effects.

PDGFRB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF-B PDGF-B PDGFRB_dimer PDGF-Rβ Dimer PDGF-B->PDGFRB_dimer Binding & Dimerization P_Y_P Autophosphorylation PDGFRB_dimer->P_Y_P VEGFR2_IN_44 This compound VEGFR2_IN_44->P_Y_P Inhibition ATP_P ATP ATP_P->P_Y_P PI3K_Akt_P PI3K/Akt Pathway P_Y_P->PI3K_Akt_P MAPK_ERK_P MAPK/ERK Pathway P_Y_P->MAPK_ERK_P Pericyte_Function Pericyte Proliferation, Survival & Migration PI3K_Akt_P->Pericyte_Function MAPK_ERK_P->Pericyte_Function

PDGF-Rβ Signaling Pathway Inhibition by this compound.

Conclusion

This compound is a selective and potent inhibitor of VEGFR-2, with secondary activity against PDGF-Rβ. Its targeted inhibition of these key receptor tyrosine kinases disrupts critical pathways involved in tumor angiogenesis and microenvironment stability. This focused activity profile makes this compound a valuable tool for research into anti-angiogenic therapies and a potential candidate for further drug development. A comprehensive kinome-wide screening would provide a more complete understanding of its selectivity and potential off-target effects.

References

The Inhibitory Effect of VEGFR-2-IN-44 on Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of the compound VEGFR-2-IN-44 on endothelial cell proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a key target for therapeutic intervention. This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. This document outlines its inhibitory activity, the signaling pathways it affects, and detailed experimental protocols for assessing its impact on the proliferation of endothelial cells.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)
This compoundVEGFR-2 (Flk-1/KDR)70
This compoundPDGF-Rβ920

Note: Data is derived from publicly available information. The selectivity for VEGFR-2 over PDGF-Rβ is approximately 13-fold.

Core Signaling Pathway: VEGFR-2 and Endothelial Cell Proliferation

VEGF-A binding to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. One of the key pathways is the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which ultimately leads to the transcription of genes involved in cell cycle progression and proliferation. This compound, as a tyrosine kinase inhibitor, blocks the initial autophosphorylation of VEGFR-2, thereby preventing the activation of these downstream signaling events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols: Assessing Endothelial Cell Proliferation

The following is a representative protocol for determining the effect of a VEGFR-2 inhibitor, such as this compound, on endothelial cell proliferation using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. This method measures DNA synthesis as an indicator of cell proliferation.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (recombinant human)

  • This compound (dissolved in DMSO)

  • BrdU Labeling Reagent

  • FixDenat Solution

  • Anti-BrdU-POD Antibody

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • HUVECs are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM-2.

    • Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, the medium is replaced with a basal medium containing 0.5% FBS.

    • Cells are incubated for an additional 24 hours to synchronize them in the G₀/G₁ phase of the cell cycle.

  • Treatment:

    • The starvation medium is removed, and cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) in the presence of a pro-proliferative concentration of VEGF-A (e.g., 20 ng/mL).

    • Control wells should include a vehicle control (DMSO) with VEGF-A and a negative control without VEGF-A.

    • The final volume in each well is 100 µL.

  • BrdU Labeling:

    • After 24 hours of treatment, 10 µL of BrdU labeling reagent is added to each well.

    • The plate is incubated for an additional 2-4 hours at 37°C.

  • Immunodetection:

    • The labeling medium is removed, and the cells are fixed and the DNA is denatured by adding 200 µL of FixDenat solution to each well and incubating for 30 minutes at room temperature.

    • The FixDenat solution is removed, and 100 µL of anti-BrdU-POD antibody solution is added to each well.

    • The plate is incubated for 90 minutes at room temperature.

    • The antibody solution is removed, and the wells are washed three times with PBS.

  • Signal Detection:

    • 100 µL of TMB substrate is added to each well, and the plate is incubated at room temperature for 15-30 minutes, protected from light.

    • The colorimetric reaction is stopped by adding 50 µL of stop solution.

    • The absorbance is measured at 450 nm (with a reference wavelength of 690 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are corrected by subtracting the background readings.

    • The percentage of proliferation inhibition is calculated relative to the vehicle-treated control stimulated with VEGF-A.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the endothelial cell proliferation assay.

Experimental_Workflow start Start seed_cells Seed HUVECs in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 serum_starve Serum Starve for 24h incubate1->serum_starve treat Treat with this compound + VEGF-A for 24h serum_starve->treat add_brdu Add BrdU Labeling Reagent treat->add_brdu incubate2 Incubate for 2-4h add_brdu->incubate2 fix_denature Fix Cells and Denature DNA incubate2->fix_denature add_antibody Add Anti-BrdU Antibody fix_denature->add_antibody incubate3 Incubate for 90 min add_antibody->incubate3 wash Wash Wells incubate3->wash add_substrate Add TMB Substrate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Measure Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for Endothelial Cell Proliferation (BrdU) Assay.

Methodological & Application

Application Notes and Protocols for VEGFR-2-IN-44 in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably in tumor growth and metastasis.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis.[2] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][4] Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapies.[2][5]

VEGFR-2-IN-44 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling. These application notes provide detailed protocols for evaluating the efficacy of this compound in key in vitro angiogenesis assays: the tube formation assay, the endothelial cell migration (scratch) assay, and the spheroid sprouting assay.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling cascade that is central to the angiogenic process. The diagram below illustrates the major pathways involved and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various exemplary VEGFR-2 inhibitors in in vitro angiogenesis assays. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundAssay TypeCell LineIC50 (µM)Reference
SorafenibVEGFR-2 Kinase Assay-0.082[6]
SU10944Cellular VEGFR Assay-0.1 - 0.2[7]
Compound 11VEGFR-2 Kinase Assay-0.192[6]
Compound 23jVEGFR-2 Kinase Assay-0.0037[8]
Compound 6VEGFR-2 Enzyme AssayHCT-1160.06083[9]
PazopanibVEGFR-2 Kinase Assay-4.8[10]

Experimental Protocols

The following are detailed protocols for assessing the anti-angiogenic properties of this compound in vitro.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[11]

Experimental Workflow:

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

  • Preparation of Matrigel-Coated Plates:

    • Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

    • Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[11]

    • Ensure the entire well surface is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.[12][13]

  • Cell Preparation and Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in a basal medium containing the desired concentration of VEGF (e.g., 50 ng/mL) to induce tube formation.

    • Prepare a cell suspension of 1-1.5 x 10^5 cells/mL.

  • Inhibitor Treatment and Incubation:

    • Prepare serial dilutions of this compound in the cell suspension medium. A vehicle control (e.g., DMSO) should also be prepared.

    • Add 100 µL of the HUVEC suspension containing the inhibitor or vehicle to each Matrigel-coated well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.

  • Quantification and Analysis:

    • After incubation, visualize the formation of capillary-like structures using an inverted microscope.

    • Capture images of at least four random fields per well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

Endothelial Cell Migration (Scratch) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking the cell migration that occurs during angiogenesis.[14][15]

Experimental Workflow:

Caption: Workflow for the endothelial cell migration (scratch) assay.

Methodology:

  • Cell Seeding and Monolayer Formation:

    • Seed HUVECs in a 12- or 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.[16]

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Creating the Scratch:

    • Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[4]

    • Gently wash the wells with PBS to remove any detached cells.[16]

  • Inhibitor Treatment and Imaging:

    • Replace the PBS with a fresh medium containing different concentrations of this compound or a vehicle control.

    • Immediately after adding the treatment, capture images of the scratch at designated points (T=0).

    • Continue to incubate the plate and capture images of the same fields at regular time intervals (e.g., 6, 12, and 24 hours).

  • Quantification and Analysis:

    • Measure the width or area of the scratch at each time point for all treatment groups.

    • Calculate the percentage of wound closure relative to the initial scratch area at T=0.

    • Compare the migration rates between the this compound treated groups and the control group.

Endothelial Cell Spheroid Sprouting Assay

This 3D assay more closely mimics the in vivo process of sprouting angiogenesis, where new vessels emerge from a pre-existing structure.[3]

Experimental Workflow:

Caption: Workflow for the endothelial cell spheroid sprouting assay.

Methodology:

  • Spheroid Formation:

    • Prepare a suspension of HUVECs in a medium containing methylcellulose.

    • Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a petri dish and inverting it over a dish containing PBS to create a humid chamber (hanging drop method).[17][18]

    • Incubate for 24 hours to allow the cells to aggregate and form spheroids.[17][18]

  • Embedding Spheroids in Matrix:

    • Harvest the spheroids and resuspend them in a collagen or fibrinogen solution.[17]

    • Dispense the spheroid-matrix suspension into a 24-well plate and allow it to polymerize at 37°C for 30 minutes.[3][19]

  • Inhibitor Treatment and Incubation:

    • Once the matrix has polymerized, add a medium containing VEGF (e.g., 25-50 ng/mL) and the desired concentrations of this compound or a vehicle control on top of the gel.[3][19]

    • Incubate the plate for 24 hours at 37°C.[3]

  • Quantification and Analysis:

    • After incubation, fix the spheroids with 4% paraformaldehyde.

    • Capture images of randomly selected spheroids from each well.

    • Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative length of all sprouts originating from a single spheroid.[3][19]

Conclusion

These detailed protocols provide a robust framework for researchers to evaluate the anti-angiogenic potential of this compound. By utilizing these in vitro assays, it is possible to quantify the inhibitory effects on endothelial cell proliferation, migration, and differentiation into capillary-like structures, thereby providing crucial data for the development of novel anti-cancer therapeutics.

References

Application Notes and Protocols for Cell-Based Assays of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cellular characterization of small molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The protocols outlined below are designed for researchers in drug discovery and development to assess the potency and efficacy of VEGFR-2 inhibitors, such as the representative compound VEGFR-2-IN-44, in a cell-based setting.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of various pathologies, including cancer and diabetic retinopathy, making it a prime target for therapeutic intervention.[2] Cell-based assays are indispensable tools for evaluating the pharmacological properties of VEGFR-2 inhibitors, providing insights into their mechanism of action and cellular efficacy.

This document details protocols for assessing the impact of VEGFR-2 inhibitors on key cellular processes, including receptor phosphorylation, cell viability, and angiogenesis.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[3][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Inhibitor->VEGFR2_dimer Inhibition

Figure 1: Simplified VEGFR-2 Signaling Pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent VEGFR-2 inhibitor, referred to here as this compound.

Table 1: In Vitro Kinase and Cellular Assay Data

Assay TypeCell LineEndpointIC50 (nM)
VEGFR-2 Kinase Assay-Enzymatic Activity8
VEGFR-2 PhosphorylationHUVECp-VEGFR-2 (Y1175)50
Cell ViabilityHUVECMetabolic Activity250
Angiogenesis (Tube Formation)HUVECTube Length150

Table 2: Selectivity Profile of this compound

Kinase TargetIC50 (nM)
VEGFR-2 8
VEGFR-1150
PDGFRβ800
FGFR1>10,000
EGFR>10,000

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis and VEGFR-2 signaling.

  • Culture Medium: Endothelial Cell Growth Medium.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells when they reach 70-90% confluency.

VEGFR-2 Phosphorylation Assay (ELISA-based)

This assay quantifies the inhibition of VEGF-induced VEGFR-2 autophosphorylation in intact cells.

Phospho_Assay_Workflow A 1. Seed HUVECs in 96-well plates B 2. Serum starve cells A->B C 3. Pre-incubate with This compound B->C D 4. Stimulate with VEGF-A C->D E 5. Lyse cells D->E F 6. Transfer lysate to coated ELISA plate E->F G 7. Add detection antibody (anti-p-VEGFR-2) F->G H 8. Add HRP-conjugated secondary antibody G->H I 9. Add substrate and measure signal H->I Tube_Formation_Workflow A 1. Coat 96-well plate with Matrigel B 2. Seed HUVECs onto the Matrigel A->B C 3. Treat with This compound B->C D 4. Incubate for 4-12 hours C->D E 5. Image tube formation D->E F 6. Quantify tube length and branch points E->F

References

Application Notes and Protocols for Western Blot Analysis of VEGFR-2 Inhibition by VEGFR-2-IN-44

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1] The VEGF/VEGFR-2 signaling pathway is therefore a prime target for the development of anti-cancer therapies.[2][3] VEGFR-2-IN-44 is a small molecule inhibitor designed to target the ATP binding site of the VEGFR-2 kinase domain, thereby blocking its activation and subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][4]

Western Blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This application note provides a detailed protocol for utilizing Western Blot analysis to assess the efficacy of this compound in inhibiting the VEGF-induced phosphorylation of VEGFR-2 and its downstream signaling proteins, such as AKT and ERK.[6][7][8]

Principle of the Assay

This protocol describes the treatment of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with VEGF to stimulate the VEGFR-2 signaling pathway, in the presence or absence of the inhibitor this compound. Following treatment, total cell lysates are prepared and subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.[9] The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific for total and phosphorylated forms of VEGFR-2, AKT, and ERK.[1][4][10] An enzyme-conjugated secondary antibody is used for detection, and the resulting signal, often generated by a chemiluminescent substrate, is captured and quantified to determine the effect of the inhibitor on protein phosphorylation.[3][5]

Data Presentation

The quantitative data from the Western Blot analysis, such as antibody dilutions and protein concentrations, can be summarized for clear comparison and reproducibility.

ParameterRecommended Concentration/Dilution
Sample Protein Concentration 10-50 µg per lane
Primary Antibody: anti-p-VEGFR-2 (Tyr1175) 1:1000
Primary Antibody: anti-VEGFR-2 1:1000
Primary Antibody: anti-p-AKT (Ser473) 1:1000
Primary Antibody: anti-AKT 1:1000
Primary Antibody: anti-p-ERK1/2 (Thr202/Tyr204) 1:2000
Primary Antibody: anti-ERK1/2 1:1000
Loading Control Antibody (e.g., anti-GAPDH) 1:5000
HRP-conjugated Secondary Antibody 1:2000 - 1:10000
VEGF-A Treatment Concentration 50 ng/mL
This compound Treatment Concentration Titration recommended (e.g., 1-100 nM)

Experimental Protocols

I. Cell Culture and Treatment
  • Culture endothelial cells (e.g., HUVECs) in appropriate media and conditions until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with VEGF-A (50 ng/mL) for 15-30 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

II. Cell Lysis and Protein Quantification
  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[11]

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[12]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[5]

III. SDS-PAGE
  • Prepare protein samples for loading by mixing the desired amount of protein (10-50 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Perform electrophoresis according to the gel and apparatus manufacturer's instructions until the dye front reaches the bottom of the gel.[9]

IV. Protein Transfer
  • Equilibrate the gel, PVDF membrane, filter papers, and sponges in transfer buffer.[2]

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[2]

  • Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.[9][13][14] Transfer conditions should be optimized based on the molecular weight of the target proteins and the transfer system used.

V. Immunodetection
  • Following transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][15]

  • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[1][10]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.[1][15]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[5]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]

  • For analysis of total and phosphorylated proteins, the membrane can be stripped and re-probed. It is recommended to first probe for the phosphorylated target, then strip, and re-probe for the total protein. A loading control like GAPDH or β-actin should also be probed to ensure equal protein loading.

Visualization of Pathways and Workflows

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds VEGFR2_P p-VEGFR-2 VEGFR2->VEGFR2_P Autophosphorylation PI3K PI3K VEGFR2_P->PI3K PLCg PLCγ VEGFR2_P->PLCg Inhibitor This compound Inhibitor->VEGFR2_P Inhibits AKT AKT PI3K->AKT AKT_P p-AKT AKT->AKT_P Proliferation Cell Proliferation, Migration, Survival AKT_P->Proliferation RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK_P p-ERK1/2 ERK->ERK_P ERK_P->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Culture & Treatment (VEGF +/- Inhibitor) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-VEGFR-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

References

Application Notes and Protocols for VEGFR-2 Inhibition in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for evaluating the efficacy of a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, using Sunitinib (B231) in a human colon cancer xenograft model as an example. This document is intended for researchers, scientists, and drug development professionals working in oncology and angiogenesis research.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[3] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1][3] Small molecule inhibitors targeting the tyrosine kinase domain of VEGFR-2 have been developed to block downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and survival.[2][3]

This document outlines the application of a VEGFR-2 inhibitor in a preclinical in vivo xenograft model, a crucial step in the evaluation of novel anti-angiogenic cancer therapies. The protocols provided are based on established methodologies for studying the effects of Sunitinib on the growth of human colon cancer xenografts in immunodeficient mice.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2] VEGFR-2 inhibitors, such as Sunitinib, act as multi-targeted tyrosine kinase inhibitors that compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its activation and downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Sunitinib Sunitinib (VEGFR-2 Inhibitor) Sunitinib->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

In Vivo Xenograft Model Application

The following sections detail the experimental protocol for a human colon cancer xenograft model to assess the anti-tumor efficacy of a VEGFR-2 inhibitor.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
Human Colon Cancer Cell Line (e.g., HT-29, HCT116)ATCCHTB-38, CCL-247
Sunitinib Malate (B86768)Selleck ChemicalsS1035
Severe Combined Immunodeficient (SCID) MiceCharles River LaboratoriesStrain Code 236
Matrigel® Basement Membrane MatrixCorning354234
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052)Gibco15140122
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
CalipersVWR470252-874
Syringes and NeedlesBDVarious

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Culture (HT-29 or HCT116) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle vs. Sunitinib) Randomization->Treatment Measurement 7. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 8. Study Endpoint & Tumor Excision Measurement->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocol

1. Cell Culture

  • Culture human colon cancer cells (e.g., HT-29 or HCT116) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

2. Cell Harvest and Preparation

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile PBS and determine cell viability using a trypan blue exclusion assay.

  • Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®.

3. Tumor Implantation

  • Anesthetize 6-8 week old female SCID mice.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4. Tumor Growth Monitoring

  • Monitor the mice for tumor growth.

  • Measure tumor dimensions twice weekly using calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

5. Randomization into Treatment Groups

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

6. Treatment Administration

  • Vehicle Control Group: Administer the vehicle solution (e.g., saline) orally once daily.

  • Sunitinib Treatment Group: Administer Sunitinib malate at a dose of 30-40 mg/kg orally once daily. The formulation of Sunitinib for oral gavage should be prepared according to the manufacturer's instructions or established laboratory protocols.

7. Tumor Volume and Body Weight Measurement

  • Continue to measure tumor volume and mouse body weight twice weekly throughout the treatment period to assess efficacy and toxicity.

8. Study Endpoint and Tumor Excision

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a defined treatment period (e.g., 21-30 days).[4]

  • Euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., CD31 for microvessel density, Ki-67 for proliferation) and another portion can be snap-frozen for molecular analysis.

Data Presentation

Table 1: In Vivo Efficacy of Sunitinib in a Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g)
Vehicle Control-Data from experiment-Data from experiment
Sunitinib40Data from experiment~71%[5]Data from experiment

Table 2: Example Data from a Sunitinib Xenograft Study with HT-29 Cells

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-1250 ± 150-1.3 ± 0.2
Sunitinib40360 ± 8071.20.4 ± 0.1

Note: The data in Table 2 are representative and should be replaced with actual experimental results.

Conclusion

The protocol described provides a robust framework for evaluating the in vivo anti-tumor activity of VEGFR-2 inhibitors. By utilizing a human colon cancer xenograft model, researchers can obtain critical data on the efficacy of their test compounds, which is essential for preclinical drug development. The successful inhibition of tumor growth in such models provides a strong rationale for further clinical investigation.

References

Application Notes and Protocols for Preclinical Evaluation of VEGFR-2-IN-44 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Small molecule inhibitors that target the tyrosine kinase domain of VEGFR-2 can block downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells and suppressing tumor growth.[3][4] VEGFR-2-IN-44 is a novel, potent, and selective small molecule inhibitor of VEGFR-2. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models, covering dosing, administration, and assessment of efficacy and toxicity.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Novel VEGFR-2 Inhibitor in Mice

The following table illustrates typical pharmacokinetic parameters that should be determined for a novel VEGFR-2 inhibitor like this compound after intravenous (IV) and oral (PO) administration.

ParameterUnitValue (IV, e.g., 2 mg/kg)Value (PO, e.g., 10 mg/kg)Description
C₀ (IV) / Cmax (PO)ng/mL1200850Initial or maximum plasma concentration.
AUC₀-tng·h/mL28004500Area under the plasma concentration-time curve from time 0 to the last measurement.
AUC₀-∞ng·h/mL29504700Area under the plasma concentration-time curve from time 0 to infinity.
t₁/₂h4.06.5Elimination half-life.
CLL/h/kg0.68-Clearance.
VdL/kg3.9-Volume of distribution.
F (%)%-55Oral bioavailability.

Note: These values are illustrative and will be specific to the chemical properties of this compound.

Table 2: Recommended Dosing and Administration for Efficacy Studies

This table provides a starting point for dosing regimens in mouse xenograft models. The optimal dose should be determined through dose-range-finding studies.

ParameterRecommendationRationale
Administration Route Oral (PO) gavagePreferred for ease of administration in chronic studies, mimicking clinical use of many kinase inhibitors.[5]
Formulation Suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile waterA common vehicle for poorly soluble kinase inhibitors in preclinical studies. Lipid-based formulations can also be explored to enhance solubility and absorption.[6]
Dose Range 10 - 100 mg/kg/dayBased on typical dose ranges for potent VEGFR-2 inhibitors in mouse models. A dose-escalation study is required to determine the Maximum Tolerated Dose (MTD).
Dosing Frequency Once or twice dailyDependent on the pharmacokinetic profile (t₁/₂) of this compound.
Study Duration 21-28 daysTypical duration for assessing tumor growth inhibition in xenograft models.[7]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Many small molecule kinase inhibitors exhibit poor aqueous solubility.[5] The following is a general protocol for preparing a suspension for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose

  • 0.1% (v/v) Tween 80

  • Sterile, deionized water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated pipettes and sterile tubes

Protocol:

  • Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.

  • Continuously stir the suspension during administration to ensure homogeneity. Prepare fresh daily.

Pharmacokinetic (PK) Study in Mice

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animals:

  • 6-8 week old male or female BALB/c or CD-1 mice.

Procedure:

  • Dosing:

    • IV group: Administer a single dose of this compound (e.g., 2 mg/kg) via tail vein injection.

    • PO group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Efficacy Study: Tumor Xenograft Model

This protocol outlines a typical efficacy study using a human tumor xenograft model in immunodeficient mice.[7][8]

Animals:

  • 6-8 week old female athymic nude mice.

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., HT1080 fibrosarcoma, A549 lung carcinoma) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group and one or more this compound dose groups.

  • Treatment: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume with calipers twice weekly and calculate using the formula: (Length x Width²)/2.

    • Record body weight twice weekly as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.

  • Analysis: Compare tumor growth inhibition between treated and control groups.

Toxicity Assessment

Toxicity should be monitored throughout the efficacy study and can be further evaluated in a dedicated study.

Parameters to Monitor:

  • Clinical Observations: Daily observation for any signs of distress, changes in behavior, or physical appearance.

  • Body Weight: Monitor for significant weight loss (e.g., >15-20%).

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for organ toxicity (e.g., liver, kidney).

  • Histopathology: Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration mTOR->Proliferation VEGFR2_IN_44 This compound VEGFR2_IN_44->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start implant Implant Tumor Cells (e.g., HT1080) start->implant monitor_growth Monitor Tumor Growth (to 100-150 mm³) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Daily Treatment (21 days) - Vehicle - this compound (Dose 1) - this compound (Dose 2) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure endpoint Study Endpoint (Tumor size limit or Day 21) measure->endpoint collect Collect Tumors, Blood, & Organs endpoint->collect analyze Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment collect->analyze end End analyze->end

Caption: Workflow for a typical in vivo efficacy study of this compound in a mouse xenograft model.

References

Preparing Stock Solutions for VEGFR-2-IN-44: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of VEGFR-2-IN-44, a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the kinase activity of VEGFR-2 (also known as KDR or Flk-1).[1][2] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are critical for tumor growth and metastasis.[3]

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. The following table summarizes the key physicochemical and solubility data for this compound.

PropertyValueSource
Molecular Weight 343.22 g/mol [2]
CAS Number 288144-20-7[2]
Appearance Solid[4]
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)[2]

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro and in vivo studies.

Materials:

  • This compound solid powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibrate: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 3.43 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 343.22 g/mol = 3.43 mg

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM solution, add 1 mL of DMSO to 3.43 mg of the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolving the compound. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from degradation.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound stock solutions.

FormStorage TemperatureDurationNotesSource
Solid Powder -20°C3 yearsStore in a dry, dark place.[2]
DMSO Stock Solution -80°C6 monthsRecommended for long-term storage. Avoid repeated freeze-thaw cycles.[2]
DMSO Stock Solution -20°C1 monthSuitable for short-term storage.[2]

Preparation of Working Solutions

For most biological experiments, the concentrated DMSO stock solution needs to be further diluted to a final working concentration in an aqueous buffer or cell culture medium.

Key Considerations:

  • Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous solutions. To minimize this, it is recommended to make serial dilutions in DMSO first before adding the final diluted sample to your aqueous medium.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.[5]

  • Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[5]

Example Protocol for Preparing a 10 µM Working Solution:

  • From your 10 mM stock solution of this compound in DMSO, prepare an intermediate dilution (e.g., 1 mM) in DMSO.

  • Add 1 µL of the 1 mM intermediate dilution to 99 µL of your final aqueous buffer or cell culture medium. This will result in a 10 µM working solution with a final DMSO concentration of 1%. Adjust the dilution scheme as necessary to achieve a lower final DMSO concentration.

VEGFR-2 Signaling Pathway

This compound exerts its effects by inhibiting the VEGFR-2 signaling cascade. Understanding this pathway is essential for designing and interpreting experiments using this inhibitor. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGFR2_IN_44 This compound VEGFR2_IN_44->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Stock_Solution_Workflow start Start weigh Weigh this compound (e.g., 3.43 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot prepare_working Prepare Working Solution (Dilute in Buffer/Medium) stock_solution->prepare_working store Store at -80°C (long-term) or -20°C (short-term) aliquot->store experiment Use in Experiment prepare_working->experiment

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Troubleshooting & Optimization

VEGFR-2-IN-44 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of VEGFR-2-IN-44. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAS No. 288144-20-7) is a selective and cell-permeable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1] It functions by competing with ATP at the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] These pathways are critical for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.[3] this compound has an IC50 value of 70 nM for VEGFR-2.[1]

Q2: In which solvents is this compound soluble?

A2: Based on available data, this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] It is important to prepare a concentrated stock solution in one of these solvents before diluting it into aqueous buffers or cell culture media for experiments.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the inhibitor in your assay.

  • Optimize DMSO Concentration: While minimizing the final DMSO percentage is ideal, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to account for any solvent-induced effects.

  • Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer can help keep the compound in solution.

  • Gentle Warming: Gently warming the solution to 37°C can aid in dissolution, but the thermal stability of the compound should be considered. Avoid excessive or prolonged heating.

Q4: How should I store stock solutions of this compound?

A4: Once this compound is dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[2] Stock solutions are generally stable for up to 3 months when stored at -20°C.[2]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO/DMF. The compound may have reached its solubility limit.Try gentle warming (37°C) or brief sonication to aid dissolution. Ensure you are using high-quality, anhydrous DMSO as hygroscopic DMSO can affect solubility.
Inconsistent results in cell-based assays. Precipitation of the inhibitor in the cell culture medium.Visually inspect the medium for any precipitate after adding the inhibitor. Consider lowering the final concentration or preparing fresh dilutions for each experiment. Perform a solubility test in your specific cell culture medium.
Lower than expected potency in an in vitro kinase assay. The actual concentration of the soluble inhibitor is lower than the nominal concentration due to poor solubility in the assay buffer.Re-evaluate the final solvent concentration. The presence of certain salts or proteins in the buffer may affect solubility. Consider adding a surfactant like Tween® 20 to the assay buffer.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityMolar Concentration (Approx.)
DMF20 mg/mL[1]58.27 mM
DMSO10 mg/mL[1]29.14 mM

Molecular Weight of this compound: 343.2 g/mol [1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder (CAS 288144-20-7)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the powder. For a 10 mM solution from 3.43 mg, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you may gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2]

Protocol for a Cell-Based VEGFR-2 Inhibition Assay

This protocol outlines a general workflow for evaluating the inhibitory effect of this compound on VEGF-stimulated cell proliferation, for example, in Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Materials:

  • HUVECs

  • Appropriate cell culture medium (e.g., EGM-2)

  • Recombinant human VEGF-A

  • This compound 10 mM stock solution in DMSO

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Serum Starvation: The next day, replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the low-serum medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). Add the diluted inhibitor to the respective wells. Include a "vehicle control" group that receives only the medium with DMSO.

  • VEGF Stimulation: Immediately after adding the inhibitor, add recombinant human VEGF-A to all wells (except for the "unstimulated control" group) to a final concentration known to induce proliferation (e.g., 20 ng/mL).

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Assessment: Measure cell viability/proliferation using an appropriate assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the VEGF-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Receptor (Dimerization) VEGF->VEGFR2 Binding P_VEGFR2 Autophosphorylation (pY1175) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg Recruitment & Activation PI3K PI3K P_VEGFR2->PI3K Recruitment & Activation PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival & Migration AKT->Survival Inhibitor This compound Inhibitor->P_VEGFR2

Caption: Simplified diagram of the VEGFR-2 signaling cascade and the point of inhibition by this compound.

Solubility Troubleshooting Workflow

Solubility_Troubleshooting Start Start: Dissolve This compound Check_Solvent Use Anhydrous DMSO or DMF Start->Check_Solvent Is_Dissolved Is the solution clear? Check_Solvent->Is_Dissolved Success Stock Solution Ready Is_Dissolved->Success Yes Troubleshoot Apply gentle heat (37°C) or brief sonication Is_Dissolved->Troubleshoot No Dilute Dilute stock into aqueous buffer Success->Dilute Check_Again Is the solution clear now? Troubleshoot->Check_Again Check_Again->Success Yes Precipitate Does it precipitate? Dilute->Precipitate Experiment Proceed with Experiment Precipitate->Experiment No Optimize Troubleshoot Dilution: 1. Lower final concentration 2. Add surfactant (e.g., Tween® 20) 3. Increase co-solvent % Precipitate->Optimize Yes Optimize->Dilute

Caption: Decision workflow for dissolving this compound and troubleshooting common precipitation issues.

References

improving VEGFR-2-IN-44 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Stability of VEGFR-2-IN-44 in Cell Culture Media

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel VEGFR-2 inhibitor, this compound. The focus is on addressing and resolving stability issues encountered in cell culture media to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues users might encounter with this compound stability during their experiments.

QuestionPossible Cause(s)Suggested Solution(s)
Why is my compound showing rapid degradation in the cell culture medium? 1. Inherent Instability: The compound may be chemically unstable in aqueous solutions at 37°C. 2. Media Components: Reactive components in the media (e.g., certain amino acids, vitamins, or high pH) could be degrading the compound.[1] 3. Serum Interaction: Enzymes present in fetal bovine serum (FBS) may be metabolizing the inhibitor.1. Assess Inherent Stability: Perform a stability check in a simpler buffer like PBS at 37°C to determine baseline aqueous stability.[1] 2. Test Different Media: Analyze stability in various types of cell culture media to identify if a specific formulation is problematic. Consider using chemically defined media to reduce complexity.[2][3] 3. Serum-Free vs. Serum-Containing: Compare the compound's stability in media with and without FBS. While serum can sometimes stabilize compounds through protein binding, it can also lead to degradation.[4]
I'm seeing high variability in my stability and efficacy results between replicates. 1. Inconsistent Handling: Variations in sample collection timing, processing, or storage can introduce errors. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media, leading to inconsistent concentrations.[1] 3. Analytical Method Issues: The HPLC-MS or other analytical method may lack the required precision or accuracy.[1]1. Standardize Procedures: Ensure precise and consistent timing for all experimental steps, from sample preparation to analysis.[5] 2. Confirm Dissolution: After preparing stock solutions, visually inspect for any precipitate. Thaw frozen stocks slowly and vortex gently before use. Consider brief sonication if solubility issues persist. 3. Validate Analytical Method: Validate your analytical method for linearity, precision, and accuracy to ensure it is reliable.[6]
My compound loses activity over the course of a long-term (24-72h) cell-based assay. 1. Compound Degradation: The inhibitor is likely degrading over the incubation period, leading to a decrease in the effective concentration. 2. Cellular Metabolism: The cells themselves may be metabolizing or exporting the compound. 3. Non-specific Binding: The compound may be binding to the plasticware of the cell culture plate, reducing its availability.[4]1. Replenish Compound: For long-term experiments, consider replacing the media with freshly prepared inhibitor-containing media at set intervals (e.g., every 24 hours). 2. Time-Course Analysis: Measure the concentration of the inhibitor in the media at different time points (e.g., 0, 8, 24, 48, 72 hours) to quantify its stability.[4] 3. Use Low-Binding Plates: Utilize low-protein-binding plates and labware to minimize loss due to non-specific adsorption.
The inhibitor precipitates when I add it to the cell culture medium. 1. Poor Aqueous Solubility: The compound's solubility in the aqueous cell culture medium is lower than the intended final concentration.[7] 2. High DMSO Concentration: Adding a large volume of a high-concentration DMSO stock can cause the compound to crash out of solution.[8]1. Optimize Concentration: Determine the kinetic solubility of the compound in your specific medium and work below that limit.[8] 2. Modify Dilution: Prepare an intermediate dilution of the stock in media or PBS before adding it to the final culture volume. 3. Limit DMSO: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic and affect solubility.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions? A1: Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small, single-use volumes in tightly sealed vials (amber glass or polypropylene) and stored at -20°C or -80°C.[9] This practice prevents contamination and degradation from repeated freeze-thaw cycles.[8]

Q2: How can I quickly check if my compound is degrading in the media? A2: A straightforward method is to perform a time-course experiment. Incubate this compound in your cell culture medium at 37°C. Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours) and analyze them using HPLC. A decrease in the peak area corresponding to the parent compound over time is indicative of degradation.[9]

Q3: Can components of the cell culture medium chemically react with my inhibitor? A3: Yes, certain components in chemically defined media can be reactive. For example, some amino acids or vitamins can participate in reactions that degrade small molecules.[1] If you suspect this is an issue, testing stability in simpler media formulations or individual components can help identify the problematic ingredient.[2]

Q4: Does the pH of the culture medium affect the stability of this compound? A4: The stability of many small molecules is pH-dependent. Standard cell culture media is buffered to a physiological pH (around 7.4), but this can change due to cellular metabolism, especially in dense cultures. It is important to ensure the pH of your medium remains stable throughout the experiment, as deviations could accelerate compound degradation.

Q5: How does serum protein binding affect the available concentration of my inhibitor? A5: Serum proteins, particularly albumin, can bind to small molecules. This binding can have two effects: it might sequester the inhibitor, reducing its free concentration and thus its activity, or it could protect the inhibitor from degradation, increasing its stability.[4] It is crucial to conduct experiments in both serum-free and serum-containing media to understand this effect and to include a cell-free control to assess non-specific binding to proteins and plasticware.[4]

Data Presentation

Table 1: Stability of this compound in Different Cell Culture Conditions Use this table to log and compare your experimental stability data.

Condition (e.g., Media Type, % FBS)Time (hours)% Remaining Compound (Mean ± SD)Notes
DMEM + 10% FBS, 37°C0100Baseline measurement
8
24
48
DMEM (serum-free), 37°C0100
8
24
48
PBS, pH 7.4, 37°C0100
8
24
48

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC-MS

This protocol outlines a method to quantify the stability of this compound in cell culture media over time.[1][4]

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium (with and without 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (low-protein-binding recommended)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • HPLC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the desired media (e.g., DMEM + 10% FBS, serum-free DMEM, PBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Aliquot 200 µL of each working solution into triplicate wells of a 96-well plate.

    • Collect the first samples immediately (T=0). To do this, transfer 50 µL from each well into a new plate or tube containing 150 µL of cold ACN to precipitate proteins and stop degradation.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), collect 50 µL from the appropriate wells and mix with 150 µL of cold ACN.

  • Sample Processing:

    • Centrifuge the collected samples at 4,000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean HPLC sample plate.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method. A typical gradient might be 5-95% ACN (with 0.1% formic acid) over 5-10 minutes on a C18 column.[10]

    • Monitor the specific mass-to-charge ratio (m/z) for this compound.

  • Data Analysis:

    • Calculate the peak area for this compound at each time point.

    • Determine the percentage of compound remaining by normalizing the peak area at each time point (t) to the average peak area at T=0.

    • Formula: % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100[1]

Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This assay determines the functional activity of this compound by measuring its ability to inhibit VEGF-induced phosphorylation of VEGFR-2.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.

  • Complete cell culture medium.

  • VEGF-A (ligand).

  • This compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total-VEGFR-2.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Quickly wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes.

    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to use as a loading control.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each sample.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Stability_Workflow prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Dilute to 10 µM in Test Media (≤0.1% DMSO) prep_stock->prep_working time_zero 3. Collect T=0 Sample (Quench with Acetonitrile) prep_working->time_zero incubate 4. Incubate at 37°C, 5% CO₂ time_zero->incubate collect_samples 5. Collect Samples at Time Points (e.g., 2, 8, 24h) incubate->collect_samples process 6. Centrifuge to Pellet Debris collect_samples->process analyze 7. Analyze Supernatant by HPLC-MS process->analyze data 8. Calculate % Remaining vs. T=0 analyze->data Troubleshooting_Logic start Problem: Inconsistent or Poor Results check_solubility Is Compound Precipitating in Media? start->check_solubility yes_sol Yes check_solubility->yes_sol no_sol No check_solubility->no_sol sol_actions ACTION: - Lower Concentration - Optimize Dilution Method - Check Final DMSO % yes_sol->sol_actions check_stability Run HPLC Stability Assay (Protocol 1) no_sol->check_stability is_stable Is Compound Stable (>80% remaining at 24h)? check_stability->is_stable yes_stable Yes is_stable->yes_stable no_stable No is_stable->no_stable stable_actions ACTION: - Check for Non-specific Binding - Verify Cell Health - Validate Assay Protocol yes_stable->stable_actions unstable_actions ACTION: - Replenish Media During Assay - Test in Simpler/Different Media - Add Stabilizing Agent (e.g., BSA) no_stable->unstable_actions

References

VEGFR-2-IN-44 off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEGFR-2-IN-44. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting strategies for experiments involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Q2: What are the known off-target effects of this compound?

This compound is known to inhibit Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) at a concentration about 13 times higher than its IC50 for VEGFR-2.[1] While a comprehensive kinome scan for this compound is not publicly available, researchers should be aware that multi-targeted kinase inhibitors often exhibit activity against a range of other kinases.

Q3: What are other potential off-targets of this compound?

Based on the profiles of other multi-targeted VEGFR-2 inhibitors such as Sorafenib and Sunitinib, potential off-targets for this compound could include other receptor tyrosine kinases like c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4] It is crucial to experimentally validate any suspected off-target effects in your specific model system.

Q4: My experimental results are not what I expected. Could this be due to off-target effects?

Unexpected phenotypes or results that do not align with the known function of VEGFR-2 could indeed be due to off-target effects. For example, if you observe effects on cell types that do not express high levels of VEGFR-2, or if the cellular response involves pathways not typically associated with VEGFR signaling, it is prudent to investigate potential off-target interactions. A troubleshooting workflow is provided below to help address these issues.

Quantitative Data for this compound and Related Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other common multi-targeted VEGFR-2 inhibitors against their primary targets and key off-targets. This data can help researchers understand the selectivity profile of these compounds.

InhibitorPrimary TargetIC50 (nM)Known Off-TargetsIC50 (nM)
This compound VEGFR-2 70 [1]PDGF-Rβ 920 [1]
SorafenibRaf-16VEGFR-290[3]
B-Raf20VEGFR-320[3]
PDGFR-β57[3]
c-Kit58[3]
SunitinibVEGFR-1-PDGFR-α-
VEGFR-2-PDGFR-β-
c-Kit-FLT3-
AxitinibVEGFR-10.1[5]PDGFR-α5[5]
VEGFR-20.2[5]PDGFR-β1.6[5]
VEGFR-30.1-0.3[5]c-Kit1.7[5]

Troubleshooting Guide

If you encounter unexpected results in your experiments with this compound, the following guide provides a structured approach to troubleshoot potential off-target effects.

G start Unexpected Experimental Result Observed check_on_target Is the observed phenotype consistent with VEGFR-2 inhibition? start->check_on_target off_target_suspected Potential Off-Target Effect check_on_target->off_target_suspected No on_target_issue Potential On-Target Related Issue check_on_target->on_target_issue Yes validate_off_target Validate Potential Off-Targets off_target_suspected->validate_off_target western_blot Western Blot for p-VEGFR-2 and downstream effectors (p-PLCγ, p-ERK, p-Akt) validate_off_target->western_blot Biased (based on known off-targets e.g., p-PDGFR-β) kinome_profiling Kinome Profiling validate_off_target->kinome_profiling Unbiased cetsa Cellular Thermal Shift Assay (CETSA) for target engagement validate_off_target->cetsa Confirm Engagement troubleshoot_on_target Troubleshoot On-Target Effects on_target_issue->troubleshoot_on_target rescue_experiment Rescue with VEGFR-2 mutant troubleshoot_on_target->rescue_experiment dose_response Dose-response curve for phenotype vs. p-VEGFR-2 troubleshoot_on_target->dose_response alt_inhibitor Use structurally different VEGFR-2 inhibitor troubleshoot_on_target->alt_inhibitor

Troubleshooting workflow for unexpected results.

Experimental Protocols

Western Blot Analysis of VEGFR-2 and PDGFR-β Phosphorylation

This protocol allows for the assessment of the on-target (VEGFR-2) and a known off-target (PDGFR-β) activity of this compound in a cellular context.

Materials:

  • Cell line of interest (e.g., HUVECs for VEGFR-2, cells overexpressing PDGFR-β)

  • This compound

  • VEGF-A and PDGF-BB ligands

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-PDGFR-β (Tyr751), anti-total-PDGFR-β, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF-A (for VEGFR-2) or PDGF-BB (for PDGFR-β) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[6]

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This is a general protocol to determine the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant VEGFR-2 or other kinase of interest

  • Kinase-specific substrate

  • This compound

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase buffer

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in the kinase buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[8][9]

Materials:

  • Intact cells

  • This compound

  • PBS with protease inhibitors

  • Equipment for heating (e.g., PCR machine), cell lysis (e.g., freeze-thaw cycles), and protein detection (Western blot)

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., VEGFR-2) remaining by Western blot.

  • Data Interpretation: A stabilizing ligand like this compound will result in more soluble protein at higher temperatures compared to the vehicle control, indicating target engagement.

Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras IN44 This compound IN44->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR-2 signaling pathway.
Potential Off-Target Pathway: PDGFR-β Signaling

G PDGFBB PDGF-BB PDGFRb PDGFR-β PDGFBB->PDGFRb PI3K PI3K PDGFRb->PI3K Ras Ras PDGFRb->Ras STAT STAT PDGFRb->STAT IN44 This compound IN44->PDGFRb Akt Akt PI3K->Akt Raf Raf Ras->Raf Migration Migration STAT->Migration Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth ERK->CellGrowth

Simplified PDGFR-β signaling pathway.

References

Technical Support Center: Optimizing VEGFR-2-IN-44 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of VEGFR-2-IN-44 in in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also identified as compound 4b, is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] It functions by blocking the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. This inhibition ultimately disrupts the formation of new blood vessels.

Q2: What is the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for its primary target, VEGFR-2 (also known as Flk-1 or KDR), is 70 nM.[1][2] It also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) with an IC50 of 920 nM.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal preparation and storage of this compound, please refer to the table below. It is recommended to use freshly opened, anhydrous DMSO for reconstitution as hygroscopic DMSO can affect solubility.

Table 1: Solubility and Storage of this compound

ParameterRecommendation
Solvent for Stock Solution DMSO
Storage of Powder Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Storage of Stock Solution Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Handling Avoid repeated freeze-thaw cycles.[2]

Q4: What is a good starting concentration range for my in vitro experiments?

A4: A good starting point for determining the optimal concentration of this compound in your specific cell-based assay is to test a range of concentrations around its IC50 value. A typical starting range would be from 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Troubleshooting Guides

Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.

  • Possible Cause 2: Poor Compound Solubility or Stability.

    • Solution: Ensure that the stock solution was prepared correctly in high-quality, anhydrous DMSO. If the working solution is prepared in an aqueous medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Confirm that your cell line expresses sufficient levels of VEGFR-2. You can verify this by western blot or flow cytometry. If VEGFR-2 expression is low, consider using a different cell line known to have high VEGFR-2 expression, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Possible Cause 4: Assay Conditions.

    • Solution: Ensure that the cells are stimulated with an appropriate concentration of a VEGF ligand (e.g., VEGF-A) to activate the VEGFR-2 pathway. The inhibitory effect of this compound will only be observed when the pathway is active.

Issue 2: I am observing significant cell death or off-target effects.

  • Possible Cause 1: High Concentration of Inhibitor.

    • Solution: High concentrations of this compound may lead to off-target effects, including inhibition of PDGFRβ, or general cytotoxicity. Reduce the concentration of the inhibitor to a range closer to its VEGFR-2 IC50 (70 nM).

  • Possible Cause 2: High DMSO Concentration.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically below 0.5%). Perform a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) to assess the effect of the solvent alone.

Experimental Protocols

Below are detailed methodologies for key in vitro assays to assess the efficacy of this compound.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed your cells of interest (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) and a stimulating factor like VEGF-A (e.g., 20 ng/mL). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Transwell Migration Assay
  • Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 50 ng/mL VEGF-A) to the lower chamber.

  • Cell Preparation: Resuspend cells in serum-free medium containing different concentrations of this compound.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration.

  • Staining and Visualization: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

Tube Formation Assay
  • Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging and Quantification: Visualize and capture images of the tube networks using a microscope. Quantify parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Western Blot for VEGFR-2 Phosphorylation
  • Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the relative levels of p-VEGFR-2 to total VEGFR-2.

Visualizations

To further aid in your experimental design and troubleshooting, please refer to the following diagrams.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Inhibitor->VEGFR2:f2 Inhibition

Caption: VEGFR-2 Signaling Pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_dose Dose-Response cluster_functional Functional Assays cluster_mechanism Mechanism Verification A Prepare Stock Solution of this compound in DMSO B Perform Cell Proliferation Assay (e.g., CCK-8) with a range of concentrations (10 nM - 1 µM) A->B C Conduct Migration Assay (Transwell) at optimal concentration B->C D Perform Tube Formation Assay at optimal concentration B->D E Confirm Target Engagement via Western Blot for p-VEGFR-2 C->E D->E

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start No or Low Inhibitory Effect Observed Q1 Is the inhibitor concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound soluble and stable? A1_Yes->Q2 Sol1 Perform Dose-Response Experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does the cell line express VEGFR-2? A2_Yes->Q3 Sol2 Prepare Fresh Stock in Anhydrous DMSO A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the VEGFR-2 pathway activated? A3_Yes->Q4 Sol3 Verify VEGFR-2 Expression or Change Cell Line A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate Experiment A4_Yes->End Sol4 Stimulate Cells with VEGF-A A4_No->Sol4

Caption: Troubleshooting decision tree for unexpected experimental results.

References

VEGFR-2-IN-44 toxicity assessment in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEGFR-2-IN-44, a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the toxicity and efficacy of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2. By binding to this domain, it blocks the autophosphorylation of the receptor that is induced by VEGF binding.[1][2][3] This inhibition halts the downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival, processes integral to angiogenesis.[1][2][4]

Q2: Which cell lines are recommended for testing the activity of this compound?

A2: We recommend using cell lines that express VEGFR-2. While primarily expressed in endothelial cells (e.g., HUVEC), many cancer cell lines also express functional VEGFR-2.[5] Commonly used cancer cell lines for testing VEGFR-2 inhibitors include HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), SKOV3ip1 (ovarian cancer), and A2774 (ovarian cancer).[5][6][7]

Q3: What are the expected outcomes of treating cancer cell lines with this compound?

A3: Treatment with this compound is expected to inhibit cell proliferation and induce apoptosis in VEGFR-2 expressing cancer cells.[5][8] This is due to the blockade of survival signals mediated by the VEGFR-2 pathway. The extent of these effects can vary depending on the cell line and the dependency of the tumor cells on the VEGF/VEGFR-2 signaling axis for their growth and survival.

Q4: How can I confirm that this compound is inhibiting its target in my cell line?

A4: Target engagement can be confirmed by performing a Western blot analysis to assess the phosphorylation status of VEGFR-2. After treating the cells with this compound and stimulating with VEGF, a significant reduction in phosphorylated VEGFR-2 (pVEGFR-2) levels compared to the VEGF-stimulated control would indicate successful target inhibition.[9] You can also assess the phosphorylation of downstream effectors like AKT and ERK.[2][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant decrease in cell viability observed after treatment. 1. The cell line does not express sufficient levels of VEGFR-2. 2. The concentration of this compound is too low. 3. The incubation time is too short. 4. The compound has degraded.1. Confirm VEGFR-2 expression via Western blot or flow cytometry. 2. Perform a dose-response experiment with a wider concentration range. 3. Extend the incubation time (e.g., 48h, 72h). 4. Use a fresh stock of the inhibitor.
High variability between replicate wells in the cell viability assay. 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently. 2. Mix the drug solution thoroughly before and during aliquoting. 3. Avoid using the outermost wells of the plate or fill them with PBS.
Inconsistent results in apoptosis assays. 1. Cells are over-confluent or unhealthy before treatment. 2. Incorrect compensation settings in flow cytometry. 3. Reagents for the assay (e.g., Annexin V, Propidium Iodide) have expired.1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. Use single-stained controls to set up proper compensation. 3. Check the expiration dates and proper storage of all reagents.
No change in pVEGFR-2 levels after treatment and VEGF stimulation. 1. Ineffective VEGF stimulation. 2. Sub-optimal concentration of this compound. 3. Incorrect timing of cell lysis after stimulation.1. Confirm the bioactivity of your recombinant VEGF. 2. Increase the concentration of the inhibitor. 3. Perform a time-course experiment for VEGF stimulation to find the peak phosphorylation time (typically 5-15 minutes).[9]

Quantitative Data Summary

The following tables provide expected IC50 values for well-characterized VEGFR-2 inhibitors in various assays and cell lines. These can serve as a reference for the expected potency of a novel VEGFR-2 inhibitor like this compound.

Table 1: In Vitro Kinase Inhibition Assay

InhibitorTargetIC50 (nM)
AxitinibVEGFR-20.2
SorafenibVEGFR-290
CediranibVEGFR-2<1

Data compiled from publicly available sources for illustrative purposes.

Table 2: Cell Proliferation Assay (72h incubation)

Cell LineInhibitorIC50 (µM)
HepG2Compound 72a0.22[7]
MCF-7Compound 72a0.42[7]
PC-3Sulfamoyl thioethanone oxime 10e0.33[7]
H441Cediranib~1-10
SKOV3ip1Anti-human VEGFR-2 mAb-
A2774Anti-human VEGFR-2 mAb-

Note: The efficacy of monoclonal antibodies (mAb) is often measured by percent inhibition of tumor growth in vivo rather than a cellular IC50.[5]

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) in triplicate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.

Apoptosis Assessment (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates IN44 This compound IN44->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Toxicity_Assessment_Workflow start Start: Select VEGFR-2 Expressing Cell Line viability 1. Cell Viability Assay (MTT) - Determine IC50 start->viability apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Use IC50 concentration target 3. Target Engagement Assay (Western Blot for pVEGFR-2) apoptosis->target data Data Analysis & Interpretation target->data end End: Toxicity Profile Established data->end

Caption: Experimental workflow for assessing the toxicity of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with VEGFR-2-IN-44

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEGFR-2-IN-44. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may arise during experimentation with this inhibitor.

Compound Information:

This compound is a potent, reversible, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its chemical name is (3Z)-5-bromo-3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one. Understanding its mechanism of action and potential for off-target effects is crucial for interpreting experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways that are crucial for angiogenesis, such as cell proliferation, migration, and survival.

Q2: I am observing a weaker-than-expected inhibition of my target cells. What are the possible causes?

A2: Weaker-than-expected efficacy can stem from several factors:

  • Inhibitor Instability: The compound may be degrading in your cell culture media over the course of the experiment.

  • Suboptimal Concentration: The concentration used may be too low to achieve effective inhibition in a cellular context, which can differ from biochemical assays.

  • Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

  • High Cell Density: A high density of cells can reduce the effective concentration of the inhibitor available to each cell.

Q3: My results are inconsistent between experiments. What could be the reason?

A3: Inconsistent results are often due to variability in experimental conditions. Key factors to consider include:

  • Solubility Issues: The inhibitor may not be fully dissolved in your working solutions, leading to variations in the actual concentration used.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to compound degradation.

  • Media Components: Components in the cell culture media, such as serum proteins, can bind to the inhibitor and reduce its effective concentration.

Q4: I'm observing unexpected cellular phenotypes that don't seem to be related to VEGFR-2 inhibition. What should I investigate?

A4: This could be due to off-target effects. This compound is known to inhibit other kinases, albeit at higher concentrations. Consider investigating the activity of known off-targets such as PDGFRβ, c-Src, and FGF-R1 in your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect of the Inhibitor
Possible Cause Troubleshooting Steps
Inhibitor Instability/Degradation Perform a stability study of the inhibitor in your specific media and conditions. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.
Poor Cell Permeability Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.
Off-target Effects Test the inhibitor's selectivity against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target.
Problem 2: High Cellular Toxicity at Effective Concentrations
Possible Cause Troubleshooting Steps
Off-target Toxicity Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is kept to a minimum (typically <0.1%).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.

Target Kinase IC50 (nM) Assay Type
VEGFR-2 70Kinase Assay
PDGFRβ 920Kinase Assay
c-Src 4,920Kinase Assay
FGF-R1 13,300Kinase Assay

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Solubilization: To aid dissolution, you can gently warm the solution and vortex.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
  • Cell Culture: Plate cells (e.g., HUVECs) and allow them to adhere.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Inhibitor This compound Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent/Weak Results with this compound Check_Solubility Verify Inhibitor Solubility and Stock Solution Integrity Start->Check_Solubility Dose_Response Perform Dose-Response Curve Check_Solubility->Dose_Response Solubility OK Optimize_Protocol Optimize Experimental Protocol Check_Solubility->Optimize_Protocol Precipitation Observed Check_On_Target Confirm On-Target Effect (pVEGFR-2 Western Blot) Dose_Response->Check_On_Target Potency Established Dose_Response->Optimize_Protocol Low Potency Consider_Off_Target Investigate Potential Off-Target Effects Check_On_Target->Consider_Off_Target On-Target Effect Confirmed Check_On_Target->Optimize_Protocol No On-Target Effect Consider_Off_Target->Optimize_Protocol Consult_Literature Consult Literature for Similar Compounds Optimize_Protocol->Consult_Literature

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

long-term storage conditions for VEGFR-2-IN-44

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing VEGFR-2-IN-44. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this inhibitor in your experiments.

Long-Term Storage Conditions

Proper storage of this compound is critical to maintain its stability and activity. For specific instructions, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.[1] However, general guidelines for long-term storage of similar small molecule inhibitors are as follows:

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°CUp to 3 yearsStore in a dry, dark place.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsFor longer-term storage of stock solutions.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Precipitate formation in the stock solution or upon dilution into aqueous buffer.

  • Possible Cause: The solubility of the compound in aqueous solutions may have been exceeded. Many small molecule inhibitors are hydrophobic and can precipitate when transferred from a high-concentration DMSO stock to an aqueous environment.

  • Troubleshooting Steps:

    • Sonicate the solution: Gentle sonication can help redissolve small amounts of precipitate.

    • Warm the solution: Briefly warming the solution to 37°C may aid in dissolution.

    • Prepare a fresh stock solution: If significant precipitation occurs, it is best to prepare a fresh stock solution.

    • Optimize dilution: When diluting into aqueous media, do so dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Lower the final concentration: Your experimental concentration may be too high for the compound's aqueous solubility.

Issue 2: Inconsistent or weaker than expected inhibitory activity in cell-based assays.

  • Possible Cause 1: Off-target effects. The observed phenotype may be a result of the inhibitor acting on other kinases besides VEGFR-2. Many kinase inhibitors have some degree of cross-reactivity with other kinases like PDGFR, c-KIT, and FLT3.[2]

  • Troubleshooting Steps:

    • Perform a kinase profile: Screen the inhibitor against a panel of kinases to identify potential off-target activities.[2]

    • Confirm on-target engagement: Use techniques like Western blotting to verify the inhibition of VEGFR-2 phosphorylation and its downstream effectors (e.g., PLCγ, ERK, Akt) at the concentrations used in your assay.[2]

  • Possible Cause 2: Low cell permeability. The compound may not be efficiently entering the cells to reach its intracellular target.

  • Troubleshooting Steps:

    • Consult literature: Check for published data on the cell permeability of this compound or similar compounds.

    • Consider alternative inhibitors: If permeability is a known issue, you may need to use a different VEGFR-2 inhibitor with better cell penetration.

Issue 3: Discrepancy between biochemical assay (e.g., in vitro kinase assay) and cell-based assay results.

  • Possible Cause: Differences in experimental conditions. Biochemical assays are performed in a simplified, controlled environment, while cell-based assays involve complex cellular machinery.

  • Troubleshooting Steps:

    • ATP concentration: Biochemical kinase assays often use ATP concentrations near the Km of the enzyme, whereas intracellular ATP levels are much higher. An inhibitor that appears potent in a biochemical assay might be less effective in a cellular context due to competition with high ATP concentrations.[2] Consider performing your biochemical assay with a higher ATP concentration to better mimic cellular conditions.[2]

    • Cellular metabolism: The compound may be metabolized by the cells into a less active or inactive form.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For a typical 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing or gentle sonication.

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Can I store my diluted working solutions of this compound in aqueous buffer?

A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are prone to degradation and precipitation. Prepare fresh dilutions from your frozen DMSO stock solution for each experiment.

Q4: My vial of solid this compound arrived at room temperature, but the label says to store at -20°C. Is it still viable?

A4: Many lyophilized compounds are stable at room temperature for short periods, such as during shipping. Upon receipt, you should immediately store the vial at the recommended long-term storage temperature of -20°C.

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its target pathway and the experimental context in which it is used.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow: Cell Viability Assay

A common application for VEGFR-2 inhibitors is to assess their impact on the viability and proliferation of endothelial cells or cancer cells that rely on VEGFR-2 signaling.

Cell_Viability_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with a serial dilution of this compound. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. Viability Reagent Addition Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo). C->D E 5. Signal Measurement Measure absorbance or luminescence according to the reagent protocol. D->E F 6. Data Analysis Calculate % viability vs. control and determine the IC50 value. E->F

Caption: Workflow for a cell viability assay.

Key Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Protocol 2: Western Blot for VEGFR-2 Phosphorylation

This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of VEGFR-2.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[2]

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total VEGFR-2 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of VEGFR-2 phosphorylation.[5]

References

Validation & Comparative

A Comparative Selectivity Analysis of VEGFR-2 Kinase Inhibitors: VEGFR-2-IN-44 versus Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: VEGFR-2-IN-44 and the multi-kinase inhibitor Sorafenib. The data presented herein is intended to assist researchers in making informed decisions for preclinical studies and targeted drug development.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1] Inhibition of VEGFR-2 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis. Sorafenib is an established multi-kinase inhibitor approved for the treatment of various cancers, targeting the RAF/MEK/ERK pathway as well as multiple receptor tyrosine kinases including VEGFRs.[2] In contrast, this compound is described as a more selective inhibitor of VEGFR-2.[3][4] This guide offers a comparative analysis of their selectivity based on available preclinical data.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. A highly selective inhibitor is more likely to exert its therapeutic effect with minimal off-target toxicities. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Sorafenib against VEGFR-2 and other key kinases.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)
VEGFR-2 (KDR/Flk-1) 70 [3][4]90 [2]
PDGFRβ920[3][4]57[2]
c-KitNot Available68[2]
FLT3Not Available58[2]
RETNot Available43[2]
Raf-1Not Available6[2]
B-RafNot Available22[2]
B-Raf (V600E)Not Available38[2]
VEGFR-1Not Available26[2]
VEGFR-3Not Available20[2]

Data Analysis:

Based on the available data, this compound demonstrates potent inhibition of VEGFR-2 with an IC50 value of 70 nM.[3][4] Its activity against PDGFRβ is significantly lower, with an IC50 of 920 nM, suggesting a degree of selectivity for VEGFR-2 over this particular off-target kinase.[3][4]

Sorafenib, while also a potent VEGFR-2 inhibitor with an IC50 of 90 nM, exhibits broader activity across a range of other kinases.[2] Its potent inhibition of Raf-1 (6 nM), B-Raf (22 nM), and other receptor tyrosine kinases like PDGFRβ (57 nM), c-Kit (68 nM), FLT3 (58 nM), RET (43 nM), VEGFR-1 (26 nM), and VEGFR-3 (20 nM) underscores its classification as a multi-kinase inhibitor.[2]

Signaling Pathway Overview

The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade and highlights the points of inhibition for both this compound and Sorafenib.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf VEGFR2_IN_44 This compound VEGFR2_IN_44->VEGFR2

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity and IC50 values is typically performed using in vitro enzymatic assays. Below is a generalized protocol representative of the methods used to generate the data in this guide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, PDGFRβ, etc.)

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled

  • Test compounds (this compound, Sorafenib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96- or 384-well assay plates

  • Kinase detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

  • Microplate reader (for luminescence or radioactivity detection)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • The kinase, its specific substrate, and assay buffer are added to the wells of the assay plate.

    • The test compound dilutions are then added to the respective wells. A control with DMSO alone is included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near its Km value for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Radiometric Assay: The reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • Luminescence-based Assay (e.g., Kinase-Glo®): A detection reagent is added that measures the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The raw data (radioactivity counts or luminescence units) are converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of Test Compounds Add_Compound Add Compounds to Assay Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Detect_Signal Measure Signal (Luminescence/Radioactivity) Incubate->Detect_Signal Analyze_Data Calculate % Inhibition Detect_Signal->Analyze_Data Calculate_IC50 Determine IC50 Analyze_Data->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The comparison between this compound and Sorafenib highlights a distinct difference in their kinase selectivity profiles. This compound appears to be a more selective inhibitor of VEGFR-2, which could translate to a more targeted therapeutic effect with a potentially improved safety profile. In contrast, Sorafenib's multi-targeted approach, while effective in certain cancers, may be associated with a broader range of off-target effects. The choice between a selective and a multi-targeted inhibitor will ultimately depend on the specific therapeutic context and the desired mechanism of action. Further comprehensive kinome screening of this compound is warranted to fully elucidate its selectivity profile.

References

A Head-to-Head Showdown: In Vitro and In Vivo Efficacy of Leading VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable VEGFR-2 inhibitor is a critical decision in the pursuit of novel anti-angiogenic therapies. This guide provides an objective, data-driven comparison of prominent VEGFR-2 inhibitors, summarizing their performance with supporting experimental data and detailed protocols to aid in your research endeavors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1] Its inhibition has become a cornerstone of anti-cancer therapies. This guide delves into a head-to-head comparison of several leading VEGFR-2 inhibitors, offering a comprehensive overview of their potency and efficacy in both preclinical and clinical settings.

Quantitative Comparison of VEGFR-2 Inhibitors

The following table summarizes key performance indicators for various VEGFR-2 inhibitors, including their half-maximal inhibitory concentration (IC50) from in vitro kinase assays and clinical efficacy data from head-to-head trials. IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are a primary indicator of potency. Clinical data provides insights into their real-world performance in patients.

InhibitorVEGFR-2 IC50 (nM)ComparisonIndicationPrimary EndpointResultSource(s)
Lenvatinib 4vs. SorafenibUnresectable Hepatocellular Carcinoma (uHCC)Overall Survival (OS)Non-inferior (13.6 vs 12.3 months)[1][2]
Progression-Free Survival (PFS)Superior (7.4 vs 3.7 months)[1][2]
Objective Response Rate (ORR)Superior (24% vs 9%)[1][2]
Sorafenib 90vs. LenvatinibUnresectable Hepatocellular Carcinoma (uHCC)Overall Survival (OS)Non-inferior (12.3 vs 13.6 months)[1][2]
Progression-Free Survival (PFS)Inferior (3.7 vs 7.4 months)[1][2]
Objective Response Rate (ORR)Inferior (9% vs 24%)[1][2]
Cabozantinib 0.035vs. Sunitinib (B231)Advanced Renal Cell Carcinoma (aRCC) - Intermediate/Poor RiskProgression-Free Survival (PFS)Superior (8.6 vs 5.3 months)[3][4]
Objective Response Rate (ORR)Superior (46% vs 18%)
Sunitinib 9vs. CabozantinibAdvanced Renal Cell Carcinoma (aRCC) - Intermediate/Poor RiskProgression-Free Survival (PFS)Inferior (5.3 vs 8.6 months)[3][4]
Objective Response Rate (ORR)Inferior (18% vs 46%)[5]
Regorafenib 13vs. Sorafenib (Preclinical)Hepatocellular Carcinoma (HCC) Xenograft ModelsTumor Growth InhibitionSuperior in some models[6][7][8]
Axitinib 0.2vs. SorafenibAdvanced Renal Cell Carcinoma (aRCC) - Second LineProgression-Free Survival (PFS)Superior (6.7 vs 4.7 months)[9][10]
Pazopanib 30vs. SunitinibMetastatic Renal Cell Carcinoma (mRCC)Progression-Free Survival (PFS)Non-inferior (10.5 vs 10.2 months)[11][12][13]
Vandetanib 40Preclinical DataVarious CancersInhibition of VEGFR-2 PhosphorylationEffective in preclinical models[14][15][16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for commonly used assays to evaluate VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

  • VEGFR-2 (KDR) Kinase Assay Kit (e.g., BPS Bioscience, Cat. #40302)[2][17][18][19]

  • Test inhibitor dissolved in DMSO

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x Kinase Buffer with distilled water.

  • Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted inhibitors to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Add the master mix to all wells.

  • Add 1x Kinase Buffer to the "Blank" wells.

  • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

Endothelial Cell Proliferation Assay

This assay assesses the ability of an inhibitor to block the proliferation of endothelial cells, a critical step in angiogenesis.[20]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A

  • Test inhibitor

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Prepare serial dilutions of the test inhibitor.

  • Treat the cells with the test inhibitor for a specified pre-incubation period.

  • Stimulate the cells with VEGF-A in the presence of the inhibitor. Include control wells with no inhibitor and no VEGF stimulation.

  • Incubate for 48-72 hours.

  • Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) to determine the number of viable cells.

In Vivo Tumor Xenograft Model

This assay evaluates the in vivo efficacy of a VEGFR-2 inhibitor in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line (e.g., one known to drive angiogenesis via VEGF)

  • Test inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject the human tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the context of VEGFR-2 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental_Workflow Start Start: Identify VEGFR-2 Inhibitor Candidates Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Assay Endothelial Cell Proliferation Assay Kinase_Assay->Cell_Assay In_Vivo In Vivo Tumor Xenograft Model Cell_Assay->In_Vivo Analysis Data Analysis and Comparison In_Vivo->Analysis Conclusion Conclusion: Select Lead Candidate(s) Analysis->Conclusion

References

Navigating the Kinase Landscape: A Comparative Guide to VEGFR-2 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While "VEGFR-2-IN-44" does not correspond to a publicly documented experimental compound, this guide will use the well-characterized, potent VEGFR-2 inhibitor, Axitinib, as a representative example to explore the critical aspect of kinase cross-reactivity. This analysis provides a framework for evaluating the selectivity of any potent VEGFR-2 inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3] Consequently, inhibitors of VEGFR-2 are a vital class of anti-cancer therapeutics.[1][3][4][5] However, the human kinome is vast, and achieving absolute selectivity for a single kinase is a significant challenge. Off-target effects, where an inhibitor binds to and affects kinases other than its intended target, can lead to unforeseen side effects or even desirable polypharmacology.[1][3] Therefore, a thorough assessment of an inhibitor's selectivity profile is a cornerstone of preclinical drug development.

Comparative Kinase Inhibition Profile of Axitinib

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, but it also demonstrates activity against other kinases. The following table summarizes the inhibitory activity of Axitinib against a panel of kinases, providing a quantitative comparison of its on-target and off-target effects. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Kinase FamilyPrimary Function
VEGFR-2 (KDR) 0.2 Receptor Tyrosine KinaseAngiogenesis, Endothelial Cell Proliferation and Migration[4]
VEGFR-1 (Flt-1)0.1Receptor Tyrosine KinaseAngiogenesis[6]
VEGFR-3 (Flt-4)0.1-0.3Receptor Tyrosine KinaseLymphangiogenesis
PDGFRβ1.6Receptor Tyrosine KinaseCell Growth and Division
c-Kit1.7Receptor Tyrosine KinaseCell Survival and Proliferation
RET4.5Receptor Tyrosine KinaseNeuronal Development
Aurora A>1000Serine/Threonine KinaseCell Cycle Regulation
Aurora B44Serine/Threonine KinaseCell Cycle Regulation

This data is compiled from publicly available sources and serves as a representative example.

Visualizing Kinase Selectivity and Signaling

The following diagram illustrates the primary signaling pathway of VEGFR-2 and highlights the inhibitory action of a selective inhibitor. It also depicts the potential for off-target interactions with other kinases like PDGFRβ and c-Kit.

VEGFR2_Inhibition_Pathway VEGFR-2 Signaling and Inhibitor Cross-Reactivity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PDGFRb PDGFRβ cKit c-Kit VEGF VEGF VEGF->VEGFR2 Binds PDGF PDGF PDGF->PDGFRb Binds SCF SCF SCF->cKit Binds Inhibitor Axitinib (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits (High Potency) Inhibitor->PDGFRb Inhibits (Lower Potency) Inhibitor->cKit Inhibits (Lower Potency) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling cascade and points of inhibition.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

To determine the cross-reactivity of a kinase inhibitor, a comprehensive in vitro kinase assay panel is employed. The following is a generalized protocol based on common industry practices.

Objective: To determine the IC50 values of a test compound (e.g., this compound or Axitinib) against a broad panel of purified kinases.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a peptide or protein substrate.[7][8]

Materials:

  • Purified, recombinant kinases (a panel of representative kinases from different families).

  • Specific peptide or protein substrates for each kinase.

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled).

  • Non-radiolabeled ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Microplate scintillation counter.

  • Stop solution (e.g., 3% phosphoric acid).

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add kinase reaction buffer to the wells of a 384-well plate.

    • Add the specific kinase to each well.

    • Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each kinase to ensure accurate IC50 determination.

    • Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction and Substrate Capture:

    • Terminate the reaction by adding the stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Detection:

    • Dry the filter plate completely.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for this in vitro kinase profiling is depicted in the following diagram.

Kinase_Profiling_Workflow In Vitro Kinase Profiling Workflow A Prepare Serial Dilutions of Inhibitor B Dispense Kinase, Buffer, and Inhibitor into Plate A->B C Pre-incubation (Inhibitor-Kinase Binding) B->C D Initiate Reaction with [γ-³³P]ATP and Substrate C->D E Incubate (Phosphorylation) D->E F Stop Reaction and Transfer to Filter Plate E->F G Wash to Remove Unincorporated [γ-³³P]ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Caption: Workflow for in vitro kinase profiling.

Conclusion

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and overall clinical success. While potent inhibition of the primary target, such as VEGFR-2, is essential, a comprehensive understanding of its interactions across the kinome is equally important. The methodologies and comparative data presented in this guide, using Axitinib as a stand-in for the uncharacterized "this compound," provide a robust framework for the evaluation of kinase inhibitor cross-reactivity. This systematic approach enables researchers and drug developers to make informed decisions in the pursuit of safer and more effective targeted therapies.

References

Comparative Analysis of VEGFR-2-IN-44 Potency: An Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Inhibitory Activity of VEGFR-2-IN-44

This guide provides a focused comparative analysis of the inhibitor this compound, presenting its in vitro potency against its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and a key off-target kinase. The data is intended to offer a clear perspective on the inhibitor's selectivity and potential applications in angiogenesis and cancer research.

Potency and Selectivity Profile of this compound

This compound has been identified as a potent inhibitor of VEGFR-2, a key mediator of angiogenesis. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

In biochemical assays, this compound demonstrates a high affinity for VEGFR-2. To understand its selectivity, the IC50 value against another related tyrosine kinase, Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ), is also presented. This comparison is crucial as off-target activities can lead to unintended cellular effects.

Target KinaseIC50 Value
VEGFR-2 (Flk-1)70 nM
PDGF-Rβ920 nM

Data sourced from in vitro kinase assays.[1]

The data clearly indicates that this compound is significantly more potent against VEGFR-2 than PDGF-Rβ, suggesting a favorable selectivity profile for its primary target.

Experimental Protocols: Determining IC50 Values

The determination of IC50 values is a critical step in characterizing the potency of a kinase inhibitor. Below is a representative protocol for an in vitro biochemical kinase assay, similar to those used to evaluate inhibitors like this compound.

In Vitro Kinase Assay Protocol

This protocol outlines a typical luminescence-based kinase assay to measure the activity of VEGFR-2 and the inhibitory effect of a test compound.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a 1x kinase assay buffer from a concentrated stock. Prepare a solution of the kinase substrate in the assay buffer. Prepare a solution of ATP at the desired concentration (often at or near the Km for the kinase).

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in the 1x kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Dilute the recombinant VEGFR-2 kinase in the 1x kinase assay buffer to the desired concentration and add it to all wells except the negative control.

  • Reaction Initiation: Start the kinase reaction by adding the ATP and substrate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: After incubation, add the luminescence-based detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Src Src Dimerization->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

IC50_Determination_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->PrepareReagents Dispense Dispense Reagents into 96-well Plate PrepareReagents->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate AddDetectionReagent Add Luminescence Detection Reagent Incubate->AddDetectionReagent ReadPlate Measure Luminescence with Plate Reader AddDetectionReagent->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: IC50 Determination Workflow.

References

Unveiling the Potency of VEGFR-2-IN-44: A Comparative Analysis Against Leading Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-angiogenic cancer therapies, the quest for more potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is paramount. This guide offers a comprehensive comparison of the investigational compound VEGFR-2-IN-44 against a panel of established, FDA-approved anti-angiogenic drugs that target the VEGFR-2 signaling pathway. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available preclinical data to inform future research and development directions.

VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in oncology.[3][4] This report delves into the in vitro efficacy of this compound and its counterparts, presenting a clear comparison of their inhibitory activities. While in vivo efficacy data for this compound is not publicly available, this guide provides a framework for its potential evaluation based on standard preclinical models.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data indicates that this compound exhibits a potent inhibitory effect on VEGFR-2. A summary of its in vitro activity against VEGFR-2 in comparison to other well-known inhibitors is presented below.

CompoundVEGFR-2 IC50 (nM)
This compound 230
Axitinib0.2
Cabozantinib0.035
Lenvatinib4.0
Regorafenib4.2
Pazopanib30
Vandetanib40
Sunitinib80
Sorafenib90
Ramucirumab0.8 (IC50 for blocking VEGF binding)

Note: Data is compiled from various preclinical studies and may have been determined using different assay conditions. Direct comparison should be made with caution.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF-A to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. VEGFR-2 inhibitors, including this compound, typically function by blocking the ATP-binding site of the receptor's kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis PKC PKC PLCγ->PKC PKC->Angiogenesis VEGFR-2_Inhibitors VEGFR-2 Inhibitors (e.g., this compound) VEGFR-2_Inhibitors->VEGFR-2 Inhibition

Caption: The VEGFR-2 signaling cascade and the inhibitory action of compounds like this compound.

Experimental Methodologies

To ensure a standardized comparison, it is crucial to understand the experimental protocols used to evaluate the efficacy of these anti-angiogenic compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. HUVEC Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.

  • Assay Procedure:

    • Seed HUVECs in 96-well plates and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1-2 hours.

    • Stimulate the cells with VEGF-A.

    • Incubate for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell proliferation inhibition against the compound concentration.

2. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells.

  • Preparation: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

  • Assay Procedure:

    • Harvest HUVECs and resuspend them in a low-serum medium containing the test compound at various concentrations.

    • Seed the cell suspension onto the prepared Matrigel-coated plate.

    • Incubate for 4-18 hours to allow for tube formation.

  • Data Analysis: The formation of tube-like structures is visualized and quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

In Vivo Assay

Tumor Xenograft Model

This in vivo model is the gold standard for evaluating the anti-tumor efficacy of a drug candidate.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure:

    • Human cancer cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Microvessel Density (MVD): Tumors are harvested at the end of the study, and blood vessels are stained (e.g., with an anti-CD31 antibody) to assess the effect of the compound on tumor angiogenesis.

Experimental_Workflow Typical Experimental Workflow for Evaluating Anti-Angiogenic Compounds In_Vitro_Screening In Vitro Screening HUVEC_Proliferation HUVEC Proliferation Assay In_Vitro_Screening->HUVEC_Proliferation Tube_Formation Tube Formation Assay In_Vitro_Screening->Tube_Formation In_Vivo_Efficacy In Vivo Efficacy Studies HUVEC_Proliferation->In_Vivo_Efficacy Tube_Formation->In_Vivo_Efficacy Xenograft_Model Tumor Xenograft Model In_Vivo_Efficacy->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Xenograft_Model->TGI_Analysis MVD_Analysis Microvessel Density (MVD) Analysis Xenograft_Model->MVD_Analysis ADME Absorption, Distribution, Metabolism, Excretion (ADME) Pharmacokinetics->ADME Safety_Assessment Safety and Tolerability Assessment Toxicology->Safety_Assessment

Caption: A streamlined workflow for the preclinical evaluation of anti-angiogenic drug candidates.

Conclusion

The available in vitro data suggests that this compound is a potent inhibitor of VEGFR-2, though its activity appears to be less potent than some of the highly optimized, FDA-approved multi-kinase inhibitors. However, a comprehensive assessment of its therapeutic potential necessitates in vivo efficacy and safety studies. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to contextualize the performance of novel VEGFR-2 inhibitors like this compound and to design further preclinical investigations. The continued exploration of new chemical entities targeting VEGFR-2 is crucial for expanding the arsenal (B13267) of anti-angiogenic therapies and improving patient outcomes in oncology.

References

Validating VEGFR-2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating the target engagement of VEGFR-2 inhibitors in a cellular context. We will explore various techniques, offering detailed protocols and data interpretation guidelines to assist researchers in selecting the most appropriate assays for their drug discovery and development projects. To illustrate the validation process, this guide will refer to a hypothetical potent and selective VEGFR-2 inhibitor, designated here as "VEGFR-2-IN-44," and compare its validation workflow with established multi-kinase inhibitors such as Sorafenib and the more selective Axitinib.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][3][4] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, are crucial for endothelial cell proliferation, migration, and survival.[1][2] In pathological conditions such as cancer, tumor cells often secrete high levels of VEGF-A, leading to aberrant angiogenesis, which supplies the tumor with essential nutrients and oxygen, thereby promoting its growth and metastasis.[1] Consequently, inhibiting VEGFR-2 signaling is a well-established therapeutic strategy in oncology.[5][6]

The VEGFR-2 Signaling Pathway

A clear understanding of the VEGFR-2 signaling cascade is fundamental to designing and interpreting target engagement studies. The following diagram illustrates the key components of this pathway.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGFA->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active Dimer) Autophosphorylation VEGFR2_inactive->VEGFR2_active Dimerization PLCg PLCγ VEGFR2_active->PLCg pY1175 PI3K PI3K VEGFR2_active->PI3K pY951 Ras Ras PLCg->Ras p85 p85 PI3K->p85 Akt Akt p85->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration VEGFR2_IN_44 This compound VEGFR2_IN_44->VEGFR2_active Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Comparative Methods for Validating VEGFR-2 Target Engagement

Validating that a compound like this compound directly binds to and inhibits VEGFR-2 in a cellular environment is a critical step in its preclinical development. Below, we compare several widely used methods, outlining their principles, protocols, and the type of data they generate.

Western Blotting for Phospho-VEGFR-2 and Downstream Effectors

Principle: This semi-quantitative technique measures the levels of specific proteins. To assess VEGFR-2 target engagement, researchers can measure the phosphorylation status of VEGFR-2 and key downstream signaling proteins like Akt and ERK. A potent inhibitor should reduce the levels of these phosphorylated proteins upon VEGF-A stimulation.

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Seed Endothelial Cells (e.g., HUVECs) Starvation 2. Serum Starve Cells Cell_Culture->Starvation Treatment 3. Pre-treat with This compound Starvation->Treatment Stimulation 4. Stimulate with VEGF-A Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis SDS_PAGE 6. SDS-PAGE Lysis->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Antibody 9. Incubate with Primary (p-VEGFR-2, p-Akt, p-ERK) and Secondary Antibodies Blocking->Antibody Detection 10. Chemiluminescent Detection Antibody->Detection

Caption: Western Blotting Experimental Workflow.

Data Presentation:

Target ProteinTreatment GroupFold Change vs. VEGF-A Control
p-VEGFR-2 (Y1175) Vehicle1.0
This compound (10 nM)0.15
Sorafenib (100 nM)0.25
Axitinib (10 nM)0.12
p-Akt (S473) Vehicle1.0
This compound (10 nM)0.20
Sorafenib (100 nM)0.30
Axitinib (10 nM)0.18
p-ERK1/2 (T202/Y204) Vehicle1.0
This compound (10 nM)0.22
Sorafenib (100 nM)0.28
Axitinib (10 nM)0.20
Cellular ELISA for Phospho-VEGFR-2

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) offers a quantitative alternative to Western blotting for measuring protein phosphorylation. In-cell ELISAs are performed directly in microplates, allowing for higher throughput.

Experimental Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and culture overnight.

  • Serum Starvation: Replace the culture medium with a low-serum medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound, Sorafenib, or Axitinib for 1-2 hours.

  • VEGF-A Stimulation: Add VEGF-A to the wells to a final concentration of 50 ng/mL and incubate for 10-15 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based buffer.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Antibody Incubation: Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric or chemiluminescent substrate and measure the signal using a microplate reader.

  • Data Analysis: Normalize the signal to the total protein content in each well and determine the IC50 value for each inhibitor.

Data Presentation:

InhibitorIC50 for p-VEGFR-2 Inhibition (nM)
This compound8.5
Sorafenib95.2
Axitinib7.9
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for directly assessing target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Culture Cells Treatment 2. Treat with This compound or Vehicle Cell_Culture->Treatment Heating 3. Heat Cells at Varying Temperatures Treatment->Heating Lysis 4. Cell Lysis and Centrifugation Heating->Lysis Supernatant 5. Collect Soluble Fraction (Supernatant) Lysis->Supernatant Analysis 6. Analyze VEGFR-2 Levels (e.g., Western Blot) Supernatant->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Data Presentation:

TreatmentTemperature (°C)Relative VEGFR-2 Abundance (Soluble Fraction)
Vehicle451.00
500.85
550.40
600.15
65<0.05
This compound451.00
500.98
550.80
600.55
650.20
NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand-target engagement. It measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A test compound that binds to the target will compete with the tracer, resulting in a decrease in the BRET signal.

Experimental Protocol:

  • Cell Engineering: Generate a stable cell line expressing VEGFR-2 fused to NanoLuc® luciferase.

  • Cell Seeding: Plate the engineered cells in a 96- or 384-well plate.

  • Compound and Tracer Addition: Add the test compound (this compound) at various concentrations, followed by the addition of a fluorescently labeled VEGFR-2 tracer.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine).

  • Signal Detection: Simultaneously measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for the displacement of the tracer by the test compound.

Data Presentation:

InhibitorNanoBRET™ IC50 (nM)
This compound12.3
Axitinib10.8

Comparison of Validation Methods

MethodPrincipleThroughputData OutputDirect/IndirectProsCons
Western Blot Protein detection via antibodiesLowSemi-quantitativeIndirectWidely available, assesses downstream signalingLabor-intensive, low throughput
Cellular ELISA Quantitative protein detectionHighQuantitative (IC50)IndirectHigh throughput, quantitativeRequires specific antibodies, can have high background
CETSA Ligand-induced thermal stabilizationMediumQualitative/Semi-quantitativeDirectLabel-free, confirms direct bindingCan be technically challenging, not easily high-throughput
NanoBRET™ Bioluminescence Resonance Energy TransferHighQuantitative (IC50)DirectLive-cell assay, highly sensitive, quantitativeRequires cell line engineering and specific reagents

Conclusion

Validating the cellular target engagement of a novel VEGFR-2 inhibitor like this compound requires a multi-faceted approach. While indirect methods like Western blotting and cellular ELISAs are invaluable for assessing the downstream functional consequences of target inhibition, direct binding assays such as CETSA and NanoBRET™ provide definitive evidence of target engagement in a physiological context. For a comprehensive validation strategy, it is recommended to employ at least one indirect and one direct method. The choice of assays will ultimately depend on the specific research question, available resources, and the desired throughput. By comparing the cellular potency and binding affinity of a new compound to well-characterized inhibitors, researchers can confidently advance promising candidates in the drug discovery pipeline.

References

Benchmarking VEGFR-2-IN-44: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target for anti-angiogenic therapies. This guide provides a comprehensive comparison of the investigational inhibitor, VEGFR-2-IN-44, against a panel of established clinical VEGFR-2 inhibitors. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.

Executive Summary

This compound is a small molecule inhibitor of VEGFR-2 with reported in vitro potency. This guide benchmarks its biochemical and cellular activity against several FDA-approved VEGFR-2 inhibitors, including Sorafenib, Sunitinib, Lenvatinib, Axitinib, Pazopanib, Cabozantinib, Regorafenib, and Vandetanib. While data for this compound is limited, available information suggests it exhibits comparable potency to some clinical inhibitors. However, its selectivity profile and in vivo efficacy require further characterization.

Data Presentation: Head-to-Head Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and clinically approved VEGFR-2 inhibitors against VEGFR-2 and other relevant kinases. This data facilitates a direct comparison of their potency and selectivity.

InhibitorVEGFR-2 IC50 (nM)c-Met IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound 68[1], 230[2]9.8[1]Data not available
Sorafenib 90[3][4]>10000B-Raf (22), c-Raf (6), PDGFRβ (57), c-KIT (68), FLT3 (59), VEGFR-3 (20)[2][3][4]
Sunitinib 80[5][6]>1000PDGFRβ (2), c-KIT, FLT3[5][6]
Lenvatinib 4[7][8]-VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51), RET (35), c-KIT[7][8]
Axitinib 0.2[9]-VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[2]
Pazopanib 30[2]-VEGFR-1 (10), VEGFR-3 (47), PDGFRα/β (84), c-Kit (140)[2]
Cabozantinib 0.035[10]1.3[10]MET (1.3), RET (4), c-KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[10]
Regorafenib 4.2[11]-VEGFR-1 (13), VEGFR-3 (46), TIE2, PDGFRβ (22), c-KIT (7), RET (1.5), RAF-1 (2.5)[11]
Vandetanib 40-EGFR (500), VEGFR-3 (110)

Note: Conflicting IC50 values have been reported for this compound.[1][2] The dual inhibitory activity against c-Met suggests a potential for broader signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate the design of further comparative studies.

Biochemical Kinase Assay (VEGFR-2)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay in HUVECs)

This protocol measures the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (recombinant human)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM-2 medium and incubate overnight.

  • The next day, replace the medium with serum-free medium for 4-6 hours to starve the cells.

  • Treat the cells with a serial dilution of the test compound in serum-free medium for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the test compound. Include a vehicle control (DMSO) and a no-VEGF control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the VEGF-stimulated vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human tumor cell line (e.g., a line known to be responsive to anti-angiogenic therapy)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Anesthetic

Procedure:

  • Culture the chosen tumor cell line to a sufficient number.

  • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor (e.g., this compound) Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling cascade and the point of intervention for inhibitors.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Start: Candidate Inhibitor (this compound) BiochemicalAssay Biochemical Kinase Assay (VEGFR-2 IC50) Start->BiochemicalAssay CellularAssay Cellular Proliferation Assay (HUVEC IC50) BiochemicalAssay->CellularAssay InVivoModel In Vivo Xenograft Model (Tumor Growth Inhibition) CellularAssay->InVivoModel DataAnalysis Data Analysis & Comparison InVivoModel->DataAnalysis End End: Comparative Profile DataAnalysis->End

Caption: A typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

Conclusion

This compound demonstrates promising in vitro potency against VEGFR-2, with one report indicating activity comparable to the established drug Sorafenib.[2] The dual inhibition of c-Met is a noteworthy feature that warrants further investigation, as it could offer a broader therapeutic window. However, a comprehensive understanding of its kinase selectivity profile is crucial to assess its potential for off-target effects. The provided experimental protocols offer a framework for researchers to conduct further head-to-head studies to elucidate the full preclinical profile of this compound and its standing relative to clinically approved VEGFR-2 inhibitors. Future studies should focus on generating a comprehensive kinase selectivity panel, conducting robust in vivo efficacy studies in various tumor models, and investigating its pharmacokinetic and pharmacodynamic properties.

References

Unlocking Synergistic Potential: Combining VEGFR-2 Inhibition with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Rationale for Combination: Targeting Tumor Angiogenesis

Tumors require a dedicated blood supply, a process known as angiogenesis, to grow and metastasize.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key drivers of this process.[2][3][4] By inhibiting VEGFR-2, targeted therapies can disrupt the tumor's blood supply, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.[5] VEGFR-2 inhibitors, unlike traditional cytotoxic drugs, do not directly kill cancer cells but rather create a less favorable tumor microenvironment, thereby enhancing the efficacy of chemotherapy.[5]

VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways.[2][6] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][6][7][8] Inhibition of VEGFR-2 disrupts these critical cellular processes, thereby impeding the formation of new blood vessels.[9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active Dimer) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Migration Endothelial Cell Migration VEGFR2_active->Migration Permeability Vascular Permeability VEGFR2_active->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway upon VEGF-A binding.

Performance Comparison: VEGFR-2 Inhibitors in Combination with Chemotherapy

Clinical and preclinical studies have consistently demonstrated the synergistic potential of combining VEGFR-2 inhibitors with various chemotherapy agents. The following tables summarize key quantitative data from representative studies.

VEGFR-2 InhibitorChemotherapy AgentCancer TypeMetricMonotherapy (Chemo)Combination TherapyFold Improvement
RamucirumabPaclitaxelGastric CancerMedian OS7.4 months9.6 months1.30x
RamucirumabPaclitaxelGastric CancerMedian PFS2.9 months4.4 months1.52x
RamucirumabPlatinum-basedNSCLCMedian PFS4.3 months6.3 months1.47x
BAY 57-9352CapecitabineColon Cancer (Xenograft)Tumor Growth Delay30 days40 days1.33x
BAY 57-9352PaclitaxelLung Cancer (Xenograft)Tumor Growth Delay10 days14 days1.40x

OS: Overall Survival, PFS: Progression-Free Survival, NSCLC: Non-Small Cell Lung Cancer. Data compiled from clinical trials and preclinical studies.[10][11]

A meta-analysis of 20 randomized controlled trials involving 8,366 participants with advanced NSCLC showed that combining VEGFR-TKIs with chemotherapy significantly improved Progression-Free Survival (PFS) and Objective Response Rate (ORR).[5]

OutcomeHazard Ratio (HR)95% Confidence Interval (CI)
Progression-Free Survival (PFS)0.820.78 - 0.87
Objective Response Rate (ORR)1.721.34 - 2.22
Overall Survival (OS)0.940.89 - 1.00

Data from a systematic review of VEGFR-TKIs combined with chemotherapy for advanced NSCLC.[5]

Experimental Protocols for Assessing Synergy

The evaluation of synergistic effects between a VEGFR-2 inhibitor and a chemotherapy agent requires rigorous experimental design and data analysis.

In Vitro Synergy Assessment

A common method for assessing synergy in vitro is the dose-response matrix assay.[12]

InVitro_Synergy_Workflow A Cancer Cell Seeding B Dose-Response Matrix Treatment (VEGFR-2 Inhibitor + Chemotherapy) A->B C Incubation B->C D Cell Viability Assay (e.g., MTS, CellTiter-Glo) C->D E Data Analysis (Synergy Scoring Models: Bliss, Loewe, ZIP) D->E

Caption: Workflow for in vitro synergy assessment.

Detailed Methodology:

  • Cell Culture: Cancer cell lines are cultured under standard conditions.

  • Drug Preparation: The VEGFR-2 inhibitor and chemotherapy agent are serially diluted to create a range of concentrations.

  • Treatment: Cells are treated with the drugs individually and in combination across a dose-response matrix.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTS or CellTiter-Glo.

  • Synergy Analysis: The resulting data is analyzed using synergy scoring models like the Bliss independence, Loewe additivity, or Zero Interaction Potency (ZIP) models to determine if the combination effect is synergistic, additive, or antagonistic.[12]

In Vivo Synergy Assessment

In vivo studies using animal models, such as xenografts, are crucial for validating in vitro findings.[13][14]

InVivo_Synergy_Workflow A Tumor Cell Implantation in Immunocompromised Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups: 1. Vehicle Control 2. VEGFR-2 Inhibitor alone 3. Chemotherapy alone 4. Combination Therapy B->C D Drug Administration C->D E Tumor Volume Measurement & Body Weight Monitoring D->E Regularly F Endpoint Analysis: Tumor Growth Inhibition (TGI) Tumor Growth Delay (TGD) E->F

Caption: Workflow for in vivo synergy assessment.

Detailed Methodology:

  • Animal Model: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Treatment Groups: Once tumors reach a specified size, mice are randomized into four groups: vehicle control, VEGFR-2 inhibitor alone, chemotherapy agent alone, and the combination of both.

  • Drug Administration: Drugs are administered according to a predetermined schedule and route.

  • Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing tumor growth inhibition or tumor growth delay between the treatment groups.

Logical Framework for Combination Therapy

The synergistic effect of combining a VEGFR-2 inhibitor with chemotherapy stems from a multi-pronged attack on the tumor.

Combination_Synergy_Logic A VEGFR-2 Inhibitor C Inhibition of Angiogenesis A->C B Chemotherapy D Direct Cytotoxicity to Cancer Cells B->D E Disruption of Tumor Blood Supply C->E G Enhanced Chemotherapy Efficacy D->G F Increased Hypoxia & Nutrient Deprivation E->F F->G H Synergistic Antitumor Effect G->H

Caption: Logical relationship of synergistic antitumor effects.

Conclusion

The combination of VEGFR-2 inhibitors with chemotherapy represents a promising strategy in cancer treatment. By targeting the tumor vasculature, VEGFR-2 inhibitors can significantly enhance the efficacy of cytotoxic agents. The experimental frameworks and comparative data presented in this guide provide a foundation for researchers and drug development professionals to design and evaluate novel combination therapies aimed at improving patient outcomes. While further research is needed to elucidate the optimal combinations and treatment schedules for specific cancer types, the synergistic potential of this therapeutic approach is clear.

References

Safety Operating Guide

Navigating the Disposal of VEGFR-2-IN-44: A Procedural Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: A specific Safety Data Sheet (SDS) for "VEGFR-2-IN-44" is not publicly available. Consequently, this compound must be treated as a substance with unknown hazards, necessitating a cautious and systematic approach to its disposal. Adherence to institutional and regulatory guidelines is paramount to ensure personnel safety and environmental protection.

The following step-by-step guide provides a comprehensive operational plan for the safe handling and disposal of this compound, or any similarly unidentified research compound. This procedure is designed for researchers, scientists, and drug development professionals to manage chemical waste in a compliant and safe manner.

Phase 1: Identification and Hazard Assessment

The primary and most critical phase is the attempt to definitively identify the compound and its associated hazards. Disposal without proper identification can lead to dangerous chemical reactions, environmental harm, and regulatory violations.[1]

Step 1: Internal Documentation Review

  • Thoroughly examine all internal records. Check laboratory notebooks, chemical inventory systems, and purchase orders for any reference to "this compound." This internal identifier may be linked to a specific chemical name, CAS number, or supplier information.

  • Inspect the original container for any manufacturer labels, chemical structures, or additional identifiers that may have been overlooked.

Step 2: Consultation

  • Consult with the principal investigator, laboratory manager, or the individual who synthesized or acquired the compound. They may possess direct knowledge or documentation regarding its properties.

Step 3: If Identified - Locate the Safety Data Sheet (SDS)

  • If the chemical is successfully identified, immediately source its specific SDS. The SDS is the definitive source for handling, storage, and disposal information. Section 13 of the SDS will provide explicit disposal considerations.

Step 4: If Unidentified - Proceed as "Unknown Chemical"

  • If the identity of this compound cannot be confirmed, it must be managed as an "Unknown Hazardous Waste".[1][2][3] Contact your institution's Environmental Health & Safety (EHS) department immediately. They will provide guidance on the necessary protocols, which may include analytical characterization to identify the waste.[1]

Phase 2: Safe Containment and Labeling of Unknown Chemical Waste

Proper containment and labeling are crucial for preventing accidental exposure and ensuring compliant disposal.

Step 1: Personal Protective Equipment (PPE)

  • At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves, when handling the waste. All handling of open containers should occur within a certified chemical fume hood.[4]

Step 2: Waste Segregation

  • Do not mix this compound waste with any other chemical waste stream.[1][5] Incompatible chemicals can react violently. Segregate solid and liquid waste into separate, dedicated containers.

Step 3: Container Selection

  • Choose a waste container that is in good condition, leak-proof, and chemically compatible with the substance and any solvents used.[1] For instance, if the compound is dissolved in a halogenated solvent, the waste should be collected in a container designated for halogenated organic waste.

Step 4: Labeling

  • Attach a hazardous waste label to the container immediately.[2][3]

  • Clearly write "Hazardous Waste" and "Unknown Chemical: this compound."[3]

  • Provide any available information, such as suspected chemical class or solvent, and check any hazard boxes that may apply (e.g., flammable, corrosive, toxic).[3]

Phase 3: Storage and Disposal

Temporary storage and final disposal must be conducted in coordination with your institution's EHS department.

Step 1: Temporary Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][2] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 2: Arrange for Disposal

  • Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for the collection and disposal of the unknown chemical waste.[1]

  • Provide them with all available information regarding the waste stream.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [2][5] Even small quantities of chemical waste must be collected for proper disposal.[2]

Quantitative Data and Key Information Summary

For any newly identified or unknown chemical, a structured summary of critical data is essential for safe handling. Once an SDS is located, or analysis is performed, populate a similar table for laboratory reference.

ParameterGuidelineSource
Waste Classification Treat as "Unknown Hazardous Waste" until identified.EHS Guidelines[3]
PPE Requirement Lab coat, safety glasses, chemical-resistant gloves.General Lab Safety[4]
Waste Segregation Store separately. Do not mix with other waste streams.Chemical Compatibility Rules[1][4]
Container Type Chemically compatible, sealed, leak-proof.EHS Guidelines[1]
Labeling "Hazardous Waste," "Unknown Chemical," list knowns.Regulatory Requirement[2][3]
Storage Location Designated Satellite Accumulation Area (SAA).EHS Guidelines[1][2]
Disposal Method Via institutional EHS or licensed contractor.Regulatory Requirement[1]
Prohibited Disposal No drain or regular trash disposal.Environmental Regulations[2][5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of an unidentified laboratory chemical like this compound.

G cluster_0 cluster_1 Phase 1: Identification cluster_2 Phase 2: Procedure Based on Identification cluster_3 Phase 3: Containment & Disposal of Unknown start Start: Waste Generation (this compound) identify Attempt to Identify Compound (Lab Notebooks, Inventory, Colleagues) start->identify sds_check Is the chemical identified and SDS found? identify->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS. sds_check->follow_sds  Yes treat_unknown Treat as 'Unknown Hazardous Waste' sds_check->treat_unknown No   end_dispose Compliant Disposal follow_sds->end_dispose contain Segregate and Contain Waste in Labeled, Compatible Container treat_unknown->contain contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. contain->contact_ehs contact_ehs->end_dispose

Caption: Disposal workflow for unidentified lab chemicals.

References

Essential Safety and Handling Guide for VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides safety and logistical information for handling VEGFR-2 Kinase Inhibitor II (CAS 288144-20-7), which is classified as a non-hazardous substance.[1][2] The identity of "VEGFR-2-IN-44" could not be definitively confirmed. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound they are using to ensure appropriate safety measures are taken.

This document is intended for researchers, scientists, and drug development professionals to promote a safe laboratory environment. The following procedures provide a step-by-step guide for the handling, storage, and disposal of VEGFR-2 Kinase Inhibitor II.

Key Safety and Handling Information

ParameterRecommendationSource
Hazard Classification Not a hazardous substance or mixture.[1][2]
First Aid - Inhalation Move the person to fresh air.[1][2]
First Aid - Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
First Aid - Eye Contact Rinse out with plenty of water.[2]
First Aid - Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]
Storage Store in a tightly closed container in a dry place. Refer to the product label for the recommended storage temperature.[1][2]
Spill Cleanup Take up dry, avoid dust generation, and dispose of properly. Clean the affected area.[1][2]

Personal Protective Equipment (PPE) and Handling Procedures

As a standard laboratory practice when handling any chemical, even those classified as non-hazardous, the following personal protective equipment should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect personal clothing.

Handling:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet for VEGFR2 Kinase Inhibitor II.

  • Work Area: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.

  • Weighing: When weighing the solid compound, do so carefully to minimize dust generation.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1][2]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in its original container or a suitable, labeled waste container. Do not mix with other waste.[1][2]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[1][2]

  • Consultation: Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow for Handling VEGFR-2 Kinase Inhibitor II

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet prep2 Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) prep1->prep2 handle1 Weigh Compound in Ventilated Area prep2->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Operational workflow for handling VEGFR-2 Kinase Inhibitor II.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation initiates downstream signaling cascades that regulate endothelial cell proliferation, migration, and survival.[5][6] Two major pathways activated are the PLCγ-PKC-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Phosphorylated VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-ERK (MAPK) Pathway PKC->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration Cell_Survival->Migration

Simplified VEGFR-2 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.